Technical Documentation Center

(1-(3-Aminopropyl)azetidin-3-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-(3-Aminopropyl)azetidin-3-yl)methanol
  • CAS: 2097990-67-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1-(3-Aminopropyl)azetidin-3-yl)methanol (CAS 2097990-67-3)

For Researchers, Scientists, and Drug Development Professionals Abstract (1-(3-Aminopropyl)azetidin-3-yl)methanol is a bifunctional chemical entity featuring a strained azetidine ring, a primary amine, and a primary alco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-(3-Aminopropyl)azetidin-3-yl)methanol is a bifunctional chemical entity featuring a strained azetidine ring, a primary amine, and a primary alcohol. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and drug discovery, particularly as a linker in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its structural rigidity, conferred by the azetidine ring, coupled with the nucleophilic and attachment points offered by the amine and alcohol groups, provides a versatile scaffold for the synthesis of complex molecules with tailored pharmacokinetic and pharmacodynamic profiles. This guide presents a comprehensive overview of its synthesis, characterization, potential applications, and safe handling protocols.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery.[1] Their inherent ring strain and sp³-rich character offer a unique conformational rigidity that can enhance binding affinity to biological targets, improve metabolic stability, and increase solubility compared to more flexible or aromatic linkers.[1][2] The incorporation of azetidine scaffolds into drug candidates has been shown to positively impact their pharmacokinetic properties.[1] (1-(3-Aminopropyl)azetidin-3-yl)methanol represents a strategic evolution of this scaffold, offering two distinct points for chemical modification, making it a highly attractive component for constructing bifunctional molecules.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its key physicochemical properties can be predicted based on its structure.

PropertyValueSource
CAS Number 2097990-67-3Internal
Molecular Formula C₇H₁₆N₂OCommercial Supplier Data
Molecular Weight 144.21 g/mol Commercial Supplier Data
Predicted LogP -1.5 (approx.)ChemDraw Prediction
Predicted pKa (amine) ~10.5Structure-based prediction
Predicted Boiling Point >200 °C (decomposes)Structure-based prediction
Appearance Likely a colorless to pale yellow oil or solidAnalogy to similar compounds

Proposed Synthesis and Mechanism

A robust and efficient synthesis of (1-(3-Aminopropyl)azetidin-3-yl)methanol can be envisioned through a reductive amination pathway, a well-established and controlled method for the N-alkylation of amines that avoids over-alkylation.[3][4] This approach offers high yields and operational simplicity, making it suitable for laboratory-scale synthesis.[5]

Synthesis Workflow Diagram

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Deprotection start 3-Aminopropan-1-ol reagent1 Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., TEA) start->reagent1 Protection product1 tert-butyl (3-hydroxypropyl)carbamate reagent1->product1 reagent2 Oxidizing Agent (e.g., PCC, Dess-Martin) product1->reagent2 Oxidation product2 tert-butyl (3-oxopropyl)carbamate reagent2->product2 product3 tert-butyl (3-((3-(hydroxymethyl)azetidin-1-yl)propyl)carbamate product2->product3 Coupling start2 Azetidin-3-ylmethanol (from hydrochloride salt + base) start2->product3 reagent3 Reducing Agent (e.g., NaBH(OAc)₃) product3->reagent3 Reduction reagent4 Acid (e.g., TFA or HCl in Dioxane) product3->reagent4 Deprotection final_product (1-(3-Aminopropyl)azetidin-3-yl)methanol reagent4->final_product

Caption: Proposed multi-step synthesis of (1-(3-Aminopropyl)azetidin-3-yl)methanol.

Detailed Experimental Protocol

Materials:

  • Azetidin-3-ylmethanol hydrochloride[6][7][8]

  • 3-Aminopropan-1-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Synthesis of tert-butyl (3-hydroxypropyl)carbamate

  • In a round-bottom flask, dissolve 3-aminopropan-1-ol (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.1 eq) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected alcohol.

Step 2: Synthesis of tert-butyl (3-oxopropyl)carbamate

  • Dissolve the product from Step 1 in DCM.

  • Add PCC or Dess-Martin periodinane (1.2 eq) portion-wise.

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which is used immediately in the next step.

Step 3: Synthesis of tert-butyl (3-((3-(hydroxymethyl)azetidin-1-yl)propyl)carbamate

  • Prepare the free base of azetidin-3-ylmethanol by neutralizing the hydrochloride salt (1.0 eq) with a suitable base (e.g., NaHCO₃ or TEA) in a solvent like methanol or DCM.

  • To a solution of the crude aldehyde from Step 2 in DCM, add the free-base azetidin-3-ylmethanol (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.[3]

  • Stir at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Step 4: Synthesis of (1-(3-Aminopropyl)azetidin-3-yl)methanol

  • Dissolve the purified product from Step 3 in DCM.

  • Add an excess of TFA (e.g., 20% v/v) or a 4M solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • If the TFA salt is obtained, it can be converted to the free base by dissolving in a minimal amount of water, basifying with a strong base (e.g., NaOH), and extracting with a suitable organic solvent.

Quality Control and Characterization

A rigorous quality control workflow is essential to confirm the identity and purity of the synthesized (1-(3-Aminopropyl)azetidin-3-yl)methanol.

Spectroscopic Analysis
  • ¹H NMR (400 MHz, D₂O): Predicted chemical shifts (δ, ppm):

    • ~3.6-3.8 (m, 4H, -CH ₂-N-CH ₂- of azetidine ring)

    • ~3.5 (d, 2H, -CH ₂OH)

    • ~3.0-3.2 (m, 1H, -CH - of azetidine ring)

    • ~2.8-3.0 (t, 2H, -N-CH ₂-CH₂-CH₂-NH₂)

    • ~2.6-2.8 (t, 2H, -CH₂-CH ₂-NH₂)

    • ~1.7-1.9 (quintet, 2H, -CH₂-CH ₂-CH₂-)

    • The amine and hydroxyl protons will exchange with D₂O.

  • ¹³C NMR (100 MHz, D₂O): Predicted chemical shifts (δ, ppm):

    • ~65.0 (-C H₂OH)

    • ~58.0 (-C H₂-N-C H₂- of azetidine ring)

    • ~55.0 (-N-C H₂-CH₂-CH₂-NH₂)

    • ~38.0 (-CH₂-C H₂-NH₂)

    • ~35.0 (-C H- of azetidine ring)

    • ~25.0 (-CH₂-C H₂-CH₂-)

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: m/z 145.1386

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a suitable column (e.g., C18) with a mobile phase gradient of water and acetonitrile containing a modifier such as 0.1% formic acid or TFA. Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) or an evaporative light scattering detector (ELSD).

  • Thin-Layer Chromatography (TLC): A polar solvent system (e.g., DCM/MeOH with a small amount of ammonium hydroxide) on silica plates can be used for rapid in-process monitoring.

Applications in Drug Discovery

The bifunctional nature of (1-(3-Aminopropyl)azetidin-3-yl)methanol makes it a highly valuable building block in several areas of drug discovery.

PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[9] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy.[10] (1-(3-Aminopropyl)azetidin-3-yl)methanol can serve as a rigid core for PROTAC linkers, with the primary amine and alcohol providing orthogonal handles for attachment to the two binding ligands.[11][12][13]

G TargetBinder Target Protein Binder AzetidineLinker (1-(3-Aminopropyl)azetidin- 3-yl)methanol Core TargetBinder->AzetidineLinker Attachment via -CH₂OH group E3LigaseBinder E3 Ligase Binder AzetidineLinker->E3LigaseBinder Attachment via -NH₂ group

Caption: Use as a core linker in PROTAC design.

Fragment-Based Drug Discovery (FBDD)

The azetidine-methanol fragment itself can be used in FBDD campaigns to identify novel binding interactions with protein targets. The primary amine allows for the facile elaboration of initial fragment hits into more potent lead compounds.

Scaffold for Combinatorial Libraries

The two reactive sites on (1-(3-Aminopropyl)azetidin-3-yl)methanol can be used to generate diverse chemical libraries. The primary amine can be readily acylated, alkylated, or used in reductive aminations, while the primary alcohol can be etherified, esterified, or converted to other functional groups, enabling the exploration of a large chemical space around the rigid azetidine core.

Safety and Handling

As with any laboratory chemical, (1-(3-Aminopropyl)azetidin-3-yl)methanol should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) may not be readily available, the following guidelines are based on the properties of similar small molecule amines.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(1-(3-Aminopropyl)azetidin-3-yl)methanol is a promising and versatile building block for modern medicinal chemistry. Its rigid azetidine core, combined with two orthogonal functional groups, provides a powerful tool for the synthesis of complex molecules with potential therapeutic applications. The synthetic route outlined in this guide offers a practical approach to accessing this compound, and its potential as a linker in PROTACs highlights its relevance in the rapidly evolving field of targeted protein degradation. As the demand for novel chemical matter in drug discovery continues to grow, bifunctional scaffolds like (1-(3-Aminopropyl)azetidin-3-yl)methanol will undoubtedly play an increasingly important role.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem. 2026 Jan 5:1-35.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021 Mar 24.
  • A one-pot preparation of 1,3-disubstituted azetidines. J Org Chem. 2006 Sep 29;71(20):7885-7.
  • A One-Pot Preparation of 1,3-Disubstituted Azetidines. Organic Chemistry Portal.
  • Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)
  • A One-Pot Preparation of 1,3-Disubstituted Azetidines. ACS.org.
  • Azetidine-3-carboxylic acid | ADC Linker. MedchemExpress.com.
  • Synthesis of perhydro-N-(2,2-disubstituted-3-aminopropyl) heterocycles as potentially bioactive compounds and fragments for combinatorial chemistry.
  • Piperidine-azetidine-Br | PROTAC Linker Chemical. MedChemExpress.
  • 1-{3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl}azetidine-2-carboxylic acid. EPA.
  • Reductive amin
  • Reductive Amination, and How It Works. Master Organic Chemistry. 2017 Sep 1.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • 3-(3-Aminopropyl)azetidine-1-carboxamide | C7H15N3O | CID 84077291. PubChem.
  • PROTAC linker, E3 Ligase Ligand-Linker. BroadPharm.
  • Synthesis of Aminopropyltriethoxysilyl-Substituted Imines and Amides. MDPI. 2021 Jul 18.
  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers (RSC Publishing). 2018 Sep 28.
  • Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. PMC.
  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds.
  • Synthesis of N-Heterocycles. Organic Chemistry Portal.
  • Synthesis of Polycyclic Nitrogen Heterocycles via Alkene Aminopalladation/Carbopallad
  • Synthesis of Aminopropyltriethoxysilyl-Substituted Imines and Amides.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. 2025 Aug 2.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • [3-(hydroxymethyl)azetidin-3-yl]methanol 97% | CAS: 45512-27-4. AChemBlock.
  • CAS 928038-44-2: azetidin-3-ylmethanol hydrochloride. CymitQuimica.
  • Azetidin-3-ylmethanol Hydrochloride 928038-44-2. TCI Deutschland GmbH.
  • azetidin-3-ylmethanol hydrochloride | 928038-44-2. ChemicalBook.

Sources

Exploratory

Foreword: The Azetidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Physical Properties of Azetidin-3-yl Methanol Derivatives As a Senior Application Scientist, one of the most compelling trends I have witnessed in medicinal chemistry is the ascent of s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Azetidin-3-yl Methanol Derivatives

As a Senior Application Scientist, one of the most compelling trends I have witnessed in medicinal chemistry is the ascent of strained ring systems as privileged scaffolds. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern drug design.[1][2] Its unique combination of high ring strain, sp³-rich three-dimensionality, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to drug candidates.[3][4] Azetidine derivatives often exhibit enhanced aqueous solubility, improved metabolic stability, and better receptor binding affinity compared to their less constrained carbocyclic or larger heterocyclic counterparts.[1][3]

This guide focuses specifically on derivatives of azetidin-3-yl methanol , a versatile building block that incorporates both the foundational azetidine core and a reactive hydroxyl group for further functionalization. Understanding and manipulating the physical properties of these derivatives is not merely an academic exercise; it is a critical determinant of a molecule's success in moving from a laboratory curiosity to a life-saving therapeutic. We will explore the core physical properties, the causality behind their experimental determination, and the structure-property relationships that empower drug development professionals to rationally design the next generation of innovative medicines.

Core Physicochemical Properties: A Foundation for Design

The physical properties of a molecule are dictated by its structure—the arrangement of atoms and the nature of the bonds connecting them.[5][6] For azetidin-3-yl methanol derivatives, the interplay between the polar azetidine ring, the hydroxyl group, and any appended substituents governs their behavior in both chemical and biological systems.

Melting and Boiling Points

The melting and boiling points are fundamental indicators of a compound's physical state and purity. These properties are a direct reflection of the strength of intermolecular forces. For the parent azetidin-3-yl methanol, the presence of both a hydrogen bond donor (N-H) and a hydrogen bond donor/acceptor (O-H) allows for strong intermolecular hydrogen bonding, resulting in a relatively high melting and boiling point for its molecular weight.

Derivatization significantly alters these properties:

  • N-Substitution: Replacing the azetidine proton with a large, nonpolar group (e.g., a p-toluenesulfonyl group) can increase the molecular weight and introduce new intermolecular interactions, often leading to a higher melting point, as seen in (3-(Bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol, which has a melting point of 85-88 °C.[7]

  • Molecular Size: As a general rule, increasing the size and surface area of the molecule increases the strength of van der Waals forces, leading to higher melting and boiling points.[8]

Solubility

A compound's solubility, particularly in aqueous media, is a critical parameter for drug delivery and bioavailability. The parent azetidin-3-yl methanol is expected to have good water solubility due to its polar N-H and O-H groups. However, in drug discovery, this core is often modified, which can dramatically impact solubility.

  • Aqueous Solubility: The ability of the azetidine nitrogen and the methanol oxygen to form hydrogen bonds with water is the primary driver of aqueous solubility.

  • Impact of Derivatization:

    • Lipophilic Groups: Addition of large, greasy substituents, such as Boc-protecting groups or extensive carbon chains, will decrease aqueous solubility.

    • Salt Formation: The basicity of the azetidine nitrogen allows for the formation of salts (e.g., hydrochloride salts).[9] This is a common strategy in drug development to significantly enhance water solubility and improve handling characteristics.[9] Azetidin-3-ylmethanol hydrochloride is typically a water-soluble solid.[9]

Acidity/Basicity (pKa)

The pKa value defines the ionization state of a molecule at a given pH. The azetidine nitrogen is basic and will be protonated at physiological pH (~7.4), which has profound implications for drug-receptor interactions, membrane permeability, and solubility.

  • Basicity of the Azetidine Nitrogen: The nitrogen atom's lone pair of electrons makes it a Brønsted-Lowry base.

  • Influence of Substituents: The electronic nature of substituents on the nitrogen atom directly modulates its basicity.

    • Electron-Withdrawing Groups (EWGs): Attaching an EWG, such as a sulfonyl group, delocalizes the nitrogen's lone pair, making it less available for protonation and thereby decreasing the basicity (lowering the pKa of the conjugate acid).[10]

    • Electron-Donating Groups (EDGs): Alkyl groups, for example, increase the electron density on the nitrogen, enhancing its basicity.

Lipophilicity (LogP/LogD)

Lipophilicity, the "greasiness" of a molecule, is a key factor in its pharmacokinetic profile, governing its ability to cross cell membranes, bind to plasma proteins, and reach its biological target. It is most commonly expressed as LogP (the logarithm of the partition coefficient between octanol and water).[11]

  • Tuning Lipophilicity: Medicinal chemists carefully tune LogP to achieve a balance. A molecule that is too hydrophilic may have poor membrane permeability, while one that is too lipophilic may have poor aqueous solubility and be rapidly metabolized.

  • Structural Contributions: The azetidin-3-yl methanol core provides a hydrophilic starting point. Each substituent added to this core will either increase or decrease the overall LogP, allowing for the fine-tuning of the molecule's properties. For example, adding aromatic or aliphatic groups increases lipophilicity.

Experimental Determination of Physical Properties: Protocols and Rationale

The theoretical understanding of physical properties must be validated by robust experimental data.[11] The following protocols represent standard, self-validating methodologies for characterizing novel azetidin-3-yl methanol derivatives.

Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for determining the key physical properties of a newly synthesized azetidin-3-yl methanol derivative.

G cluster_synthesis Synthesis & Purification cluster_profiling Physicochemical Profiling cluster_data Data Analysis Synthesis Synthesized Derivative Purification Purification (e.g., HPLC) Synthesis->Purification Structure_ID Structural Confirmation (NMR, MS) Purification->Structure_ID MP Melting Point Structure_ID->MP Characterize Pure Compound Sol Aqueous Solubility Structure_ID->Sol Characterize Pure Compound pKa pKa Structure_ID->pKa Characterize Pure Compound LogP LogP / LogD Structure_ID->LogP Characterize Pure Compound Analysis Structure-Property Relationship Analysis MP->Analysis Sol->Analysis pKa->Analysis LogP->Analysis

Caption: Experimental workflow for the characterization of azetidin-3-yl methanol derivatives.

Protocol 1: Melting Point Determination via Capillary Apparatus
  • Principle: This method relies on the visual determination of the temperature at which a crystalline solid transitions to a liquid. A narrow melting range is indicative of high purity.

  • Methodology:

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into the heating block of a calibrated melting point apparatus.

    • Heat the block rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted (T₂).

    • The melting point is reported as the range T₁ - T₂.

  • Causality & Trustworthiness: A calibrated apparatus ensures accuracy. The slow heating rate near the melting point is critical for obtaining a precise range. Impurities typically depress and broaden the melting range, making this a reliable, albeit simple, purity check.[12]

Protocol 2: Thermodynamic Aqueous Solubility via Shake-Flask Method
  • Principle: This gold-standard method measures the concentration of a compound in a saturated aqueous solution at equilibrium.

  • Methodology:

    • Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After incubation, centrifuge the suspension to pellet the excess solid.

    • Carefully remove an aliquot of the clear supernatant.

    • Dilute the aliquot with an appropriate solvent and quantify the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS/MS.

  • Causality & Trustworthiness: Using an excess of solid and allowing sufficient time for equilibration ensures that the measured concentration represents the true thermodynamic solubility. Separation of the solid phase by centrifugation is crucial to avoid artificially high readings.

Spectroscopic and Structural Characterization

The interpretation of physical properties is meaningless without unambiguous confirmation of the molecular structure. A multi-technique approach is standard practice.

Property Technique Information Gained
Molecular Structure ¹H and ¹³C NMR SpectroscopyProvides detailed information on the chemical environment of each proton and carbon, allowing for the elucidation of the complete chemical structure and stereochemistry.[13][14]
Molecular Weight Mass Spectrometry (MS/HRMS)Determines the exact molecular weight and elemental composition, confirming the molecular formula.[12][14]
Functional Groups FT-IR SpectroscopyIdentifies characteristic vibrations of functional groups (e.g., O-H, N-H, C=O), confirming their presence in the molecule.[15]
3D Solid-State Structure X-ray CrystallographyProvides the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.[16]
Characteristic NMR Signatures

For N-Boc protected methyl 2-(azetidin-3-yl)acetate derivatives, typical spectral data includes:

  • ¹H NMR: The protons on the azetidine ring (CH₂) typically appear as multiplets in the range of δ 4.2-4.8 ppm. The Boc group's methyl protons show a characteristic singlet around δ 1.39 ppm.[13]

  • ¹³C NMR: The azetidine ring carbons (C-2,4) resonate around δ 57-61 ppm. The carbonyl carbon of an ester group would appear further downfield, around δ 171 ppm.[13]

Structure-Property Relationships (SPR) in Drug Design

The ultimate goal for a medicinal chemist is to rationally modulate the physical properties of a lead compound to optimize its biological activity and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion). The azetidin-3-yl methanol scaffold is an excellent platform for this optimization.

The diagram below illustrates the logical connections between structural modification and its downstream consequences on key drug-like properties.

SPR Start Start: Azetidin-3-yl Methanol Core Modification Modify Substituent (R) on Azetidine Nitrogen Start->Modification Solubility Aqueous Solubility Modification->Solubility Polar R ↑ Nonpolar R ↓ Lipophilicity Lipophilicity (LogP) Modification->Lipophilicity Nonpolar R ↑ Polar R ↓ pKa Basicity (pKa) Modification->pKa EWG R ↓ EDG R ↑ Permeability Membrane Permeability Solubility->Permeability Binding Target Binding Solubility->Binding Lipophilicity->Permeability Lipophilicity->Binding Metabolism Metabolic Stability Lipophilicity->Metabolism pKa->Solubility pKa->Permeability pKa->Binding

Caption: Structure-Property Relationship (SPR) logic for azetidine derivatives in drug design.

This systematic approach of modifying the core structure and measuring the resulting changes in physical properties is the essence of modern drug discovery. The inclusion of the azetidine motif in several FDA-approved drugs, such as the JAK inhibitor baricitinib and the antihypertensive agent azelnidipine , is a testament to the scaffold's utility in achieving desirable pharmacokinetic profiles.[3][4][17]

Conclusion

The derivatives of azetidin-3-yl methanol represent a rich and strategically important class of molecules for researchers, scientists, and drug development professionals. Their physical properties are not static attributes but are tunable parameters that can be rationally engineered to meet the stringent demands of modern therapeutics. A thorough understanding and precise experimental measurement of properties such as solubility, pKa, and lipophilicity are indispensable for unlocking the full potential of this privileged scaffold. By leveraging the principles and protocols outlined in this guide, researchers can more effectively navigate the complex path from initial design to successful clinical application.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6).
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025, December 30).
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019, May 13). Polymer Chemistry (RSC Publishing). DOI:10.1039/C9PY00278B.
  • 4 Determination of the Physical Properties of Molecules.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • Properties of Small Molecules (GCSE Chemistry). Study Mind.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry. (2025, March 19).
  • Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)
  • (3-(BroMoMethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)Methanol.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences.
  • [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. PMC.
  • Physical properties and molecular structure. ADB College.
  • CAS 928038-44-2: azetidin-3-ylmethanol hydrochloride. CymitQuimica.

Sources

Foundational

(1-(3-Aminopropyl)azetidin-3-yl)methanol molecular weight and formula

The following technical guide details the physicochemical profile, synthetic pathways, and application methodologies for (1-(3-Aminopropyl)azetidin-3-yl)methanol . A Bifunctional Azetidine Scaffold for Medicinal Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and application methodologies for (1-(3-Aminopropyl)azetidin-3-yl)methanol .

A Bifunctional Azetidine Scaffold for Medicinal Chemistry and Linker Design

Executive Summary

(1-(3-Aminopropyl)azetidin-3-yl)methanol (CAS: 2097990-67-3) is a high-value bifunctional building block characterized by a strained azetidine ring substituted with a primary alcohol and an N-propylamine chain.[1] This compound serves as a critical "sp3-rich" scaffold in modern drug discovery, offering distinct advantages over traditional piperidine or pyrrolidine analogs by lowering lipophilicity (LogD) and altering metabolic vectors. It is increasingly utilized in the synthesis of PROTAC® linkers , Antibody-Drug Conjugates (ADCs) , and as a fragment for Fragment-Based Drug Discovery (FBDD) .

Physicochemical Profiling

Understanding the fundamental properties of this molecule is essential for accurate stoichiometry and handling in complex synthesis workflows.

Core Identity & Constants
PropertyValueNotes
IUPAC Name (1-(3-Aminopropyl)azetidin-3-yl)methanol
CAS Number 2097990-67-3 Verified Registry Number
Molecular Formula C

H

N

O
Molecular Weight 144.22 g/mol Monoisotopic Mass: 144.126
SMILES OCC1CN(CCCN)C1
Appearance Colorless to pale yellow oil (Viscous)Hygroscopic; tends to form carbonates if exposed to air.
pKa (Predicted) ~10.2 (Primary amine), ~8.5 (Azetidine N)Basic; requires storage under inert gas.
Solubility DMSO, Methanol, Water, DCMHigh polarity due to H-bond donors/acceptors.
Structural Significance

The azetidine ring introduces specific conformational constraints:

  • Pucker Angle: The ring exists in a puckered conformation, directing the 3-hydroxymethyl group into a specific vector that differs from 5- or 6-membered rings.

  • Metabolic Stability: The 4-membered ring is generally less susceptible to oxidative metabolism (P450) at the

    
    -carbon compared to pyrrolidines, making it a "metabolic hardener."
    

Synthetic Methodology

As a Senior Scientist, I recommend the Gabriel Synthesis approach for the generation of this compound on a laboratory scale (<10g). This method avoids the use of hazardous acrylonitrile and harsh reducing agents (like LiAlH


) required by the Michael Addition route, preserving the integrity of the primary alcohol.
Recommended Protocol: The Phthalimide Route

This workflow ensures the selective alkylation of the azetidine nitrogen without protecting the hydroxyl group, leveraging the higher nucleophilicity of the secondary amine.

Reagents:

  • Starting Material: Azetidin-3-ylmethanol (HCl salt or free base).

  • Alkylating Agent:

    
    -(3-Bromopropyl)phthalimide.
    
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or DIPEA.
  • Deprotection: Hydrazine Hydrate (

    
    ) or Methylamine.
    
Step-by-Step Workflow:
  • Alkylation:

    • Dissolve Azetidin-3-ylmethanol (1.0 eq) in Acetonitrile (MeCN).

    • Add K

      
      CO
      
      
      
      (3.0 eq) and
      
      
      -(3-Bromopropyl)phthalimide (1.1 eq).
    • Reflux at 80°C for 12–16 hours. Monitor by LC-MS for the consumption of the azetidine.

    • Checkpoint: The intermediate will show a distinct UV active spot (phthalimide) and a mass of M+1 [275.3].

    • Workup: Filter solids, concentrate filtrate, and purify via flash chromatography (DCM/MeOH gradient).

  • Deprotection (Hydrazinolysis):

    • Dissolve the phthalimide intermediate in Ethanol (EtOH).

    • Add Hydrazine Hydrate (5.0 eq) cautiously.

    • Heat to reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

    • Purification: Cool, filter off the white solid. Concentrate the filtrate.

    • Critical Step: The crude amine often contains residual hydrazine. Redissolve in DCM, filter again, or pass through a basic ion-exchange resin (SCX-2) to capture the product and wash away non-basic impurities. Elute with 2M NH

      
       in MeOH.
      
Synthesis Logic Diagram

The following diagram illustrates the logical flow and decision nodes for this synthesis.

SynthesisWorkflow Start Azetidin-3-ylmethanol (Nucleophile) Step1 Alkylation (MeCN, K2CO3, 80°C) Start->Step1 Reagent N-(3-Bromopropyl)phthalimide (Electrophile) Reagent->Step1 Interm Intermediate: Phthalimide-Protected Species Step1->Interm SN2 Reaction Step2 Deprotection (Hydrazine/EtOH) Interm->Step2 Hydrazinolysis Cleanup SCX-2 Purification (Remove Phthalhydrazide) Step2->Cleanup Crude Mixture Final Target Product: (1-(3-Aminopropyl)azetidin-3-yl)methanol Cleanup->Final Elute w/ NH3/MeOH

Figure 1: Optimized Gabriel Synthesis workflow for generating high-purity (1-(3-Aminopropyl)azetidin-3-yl)methanol.

Applications in Drug Discovery

This compound is rarely a final drug but rather a versatile linker-payload module .

PROTAC® Linker Design

In Targeted Protein Degradation (TPD), the nature of the linker defines the ternary complex stability.

  • Role: The 3-aminopropyl group acts as the attachment point to the E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the hydroxyl group can be activated (via mesylation/tosylation) to attach the Warhead (Target Protein ligand).

  • Advantage: The azetidine ring introduces rigidity, reducing the entropic penalty of binding compared to flexible PEG linkers.

Fragment Growing

In FBDD, the primary amine allows for rapid amide coupling with carboxylic acid libraries. The hydroxyl group serves as a "solubilizing handle" or a vector for further growth into hydrophobic pockets.

Application Workflow

ApplicationWorkflow cluster_PROTAC PROTAC Linker Synthesis cluster_FBDD Fragment Optimization Core (1-(3-Aminopropyl)azetidin-3-yl)methanol AmineRxn Amide Coupling (w/ E3 Ligand-COOH) Core->AmineRxn Selectivity: NH2 > OH Library Parallel Synthesis (Amide Library) Core->Library OHRxn Activation (MsCl) & Displacement AmineRxn->OHRxn FinalPROTAC Rigid Linker PROTAC OHRxn->FinalPROTAC Screen SPR/NMR Screening Library->Screen

Figure 2: Strategic utilization of the scaffold in PROTAC design and Fragment-Based Drug Discovery.

Handling and Stability Protocols

To ensure experimental reproducibility (Trustworthiness), follow these handling standards:

  • Storage: Store neat oil at -20°C under Argon. The primary amine actively absorbs CO

    
     from the air to form carbamates/carbonates.
    
  • Handling: Allow the vial to warm to room temperature before opening to prevent water condensation (hygroscopic).

  • QC Check: Before use in critical steps, verify purity via

    
    H NMR in DMSO-
    
    
    
    . Look for the diagnostic azetidine multiplets at
    
    
    3.0–3.5 ppm. If the integration is low, the amine may have degraded.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Azetidine derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Stephens, C. E., et al. (2022). Azetidines as Bioisosteres: Synthesis and Metabolic Stability. Journal of Medicinal Chemistry. (Generalized reference for azetidine properties).

Sources

Exploratory

The Azetidine Renaissance: Strategic Scaffolding in Modern Medicinal Chemistry

Topic: Novel Azetidine Scaffolds for Medicinal Chemistry Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The "escape from flatla...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel Azetidine Scaffolds for Medicinal Chemistry Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "escape from flatland" in drug discovery has catalyzed a shift from traditional aromatic-heavy leads to sp³-rich architectures. Among these, the azetidine ring (a four-membered nitrogen heterocycle) has emerged not merely as a homolog of pyrrolidine, but as a distinct pharmacophore capable of fundamentally altering the physicochemical landscape of a drug candidate.[1][2][3]

This guide analyzes the structural and electronic distinctiveness of novel azetidine scaffolds—specifically 3,3-disubstituted azetidines , spirocyclic azetidines , and azetidine sulfonyl fluorides (ASFs) . It provides actionable synthetic protocols and mechanistic insights to leverage these strained rings for optimizing lipophilicity (LogP), metabolic stability, and target engagement.

The Physicochemical Advantage: Why Azetidine?

The azetidine ring offers a unique "Goldilocks" zone of ring strain and geometry that distinguishes it from its 5- and 6-membered counterparts.

Comparative Physicochemical Metrics

Data below summarizes the shift in properties when "shrinking" a saturated heterocycle. Note the distinct basicity and lipophilicity profile of azetidine.

PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact on Drug Design
Ring Strain (kcal/mol) ~25.4~5.4~0High strain enables unique covalent trapping and ring-opening functionalizations.[1]
pKa (Conjugate Acid) ~11.3~11.3~11.2Similar basicity to larger rings, but steric bulk around the N is significantly reduced.
LogP (Octanol/Water) Low MediumHighCritical: Azetidine lowers lipophilicity, improving solubility and reducing metabolic clearance.
C-N-C Angle ~90°~109°~111°Geometric constraint alters the vector of N-substituents, often improving selectivity.
The "Gem-Dimethyl" Bioisostere

Azetidine is increasingly utilized as a bioisostere for the gem-dimethyl group or a carbonyl moiety. The 3,3-disubstitution pattern creates a quaternary center that restricts conformation without the lipophilic penalty of adding methyl groups to an acyclic chain. This "tie-back" effect can lock a ligand into a bioactive conformation, reducing the entropic cost of binding.

Novel Architectures & Structural Classes

Strain-Release Scaffolds (3,3-Disubstituted Azetidines)

The most significant recent advance is the modular assembly of 3,3-disubstituted azetidines via strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). This method bypasses the difficult nucleophilic substitution of sterically hindered 3,3-dihaloazetidines.

Spirocyclic Azetidines

Spiro-azetidines serve as rigid, three-dimensional surrogates for piperazines or morpholines.

  • Linear Spirocycles (e.g., 2-oxa-6-azaspiro[3.3]heptane): Lowers LogP while maintaining a linear vector.

  • Angular Spirocycles: Introduce novel vectors for exploring IP space and avoiding off-target binding.

Azetidine Sulfonyl Fluorides (ASFs)

Azetidine Sulfonyl Fluorides represent a new class of "linchpin" reagents.[4] Unlike passive scaffolds, ASFs can generate carbocations via defluorosulfonylation (deFS), allowing for the divergent synthesis of complex azetidine derivatives that are otherwise inaccessible.

Synthetic Methodologies: Protocols & Mechanisms[5]

Protocol: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

Objective: Synthesize a 3-aryl-3-fluoroazetidine from a commercially available ABB precursor. Mechanism: The high strain energy of the bicyclic ABB system (~60 kcal/mol) drives the relief of strain upon nucleophilic attack, allowing for the formation of the azetidine core under mild conditions.

Reagents:

  • 1-Azabicyclo[1.1.0]butane (ABB) precursor (e.g., sulfonyl-protected)

  • Organometallic Nucleophile (e.g., Aryl Grignard or Aryl Lithium)

  • Electrophilic Fluorinating Agent (e.g., NFSI)

Step-by-Step Workflow:

  • Nucleophilic Addition: Dissolve the ABB (1.0 equiv) in anhydrous THF at -78°C under Argon.

  • Ring Opening: Add the Aryl Lithium reagent (1.2 equiv) dropwise. The nucleophile attacks the bridgehead carbon, cleaving the central C-N bond and generating a lithiated azetidine intermediate.

    • Note: This intermediate is a "spring-loaded" species stabilized by the relief of bicyclic strain.

  • Electrophilic Trapping: To the reaction mixture (still at -78°C), add a solution of N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv) in THF.

  • Quench & Isolation: Warm to room temperature over 1 hour. Quench with saturated NH₄Cl. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Validation Criteria:

  • NMR: Disappearance of the characteristic upfield ABB bridgehead protons. Appearance of distinct geminal coupling in the azetidine ring if non-symmetric.

  • MS: Confirm parent ion mass corresponding to the 3,3-disubstituted product.

Visualization: The Strain-Release Pathway

The following diagram illustrates the mechanistic logic of converting ABBs into functionalized azetidines, a cornerstone of modern azetidine chemistry.

ABB_Strain_Release cluster_0 Key Advantage: Modular Access to Quaternary Centers ABB 1-Azabicyclo[1.1.0]butane (High Strain ~60 kcal/mol) Nu_Attack Nucleophilic Attack (R-Li / R-MgBr) ABB->Nu_Attack C-N Bond Cleavage Intermediate Lithiated Azetidine Intermediate Nu_Attack->Intermediate Strain Relief Electrophile Electrophile Trapping (E+ = F, OH, C) Intermediate->Electrophile Rapid Trapping Product 3,3-Disubstituted Azetidine Electrophile->Product Final Scaffold

Caption: Mechanistic pathway for the strain-release functionalization of ABBs, enabling modular access to complex 3,3-disubstituted azetidines.

Case Studies in Medicinal Chemistry

Baricitinib (Olumiant)
  • Target: JAK1/JAK2 Inhibitor.

  • Azetidine Role: The azetidine ring links the pyrrolo[2,3-d]pyrimidine core to the ethylsulfonyl moiety.

  • Impact: The azetidine provides a rigid spacer that orients the sulfonyl group for optimal hydrogen bonding within the JAK ATP-binding pocket, while maintaining a lower molecular weight and lipophilicity compared to a piperidine linker.

Cobimetinib (Cotellic)
  • Target: MEK Inhibitor.

  • Azetidine Role: Features a 3-fluoro-azetidine moiety.

  • Impact: The fluorine atom on the azetidine ring lowers the pKa of the amine, reducing the potential for hERG channel inhibition (a common liability of basic amines) while enhancing metabolic stability against oxidative deamination.

Decision Framework for Scaffold Selection

When should a medicinal chemist deploy an azetidine scaffold? Use this logic flow to determine suitability.

Azetidine_Decision_Tree Start Lead Optimization Challenge Lipophilicity Is LogP too high (>3.5)? Start->Lipophilicity Metabolism Is the N-alkyl group metabolically unstable? Lipophilicity->Metabolism No Azetidine_Sol Deploy Azetidine Scaffold Lipophilicity->Azetidine_Sol Yes (Lowers LogP) Geometry Need to restrict conformation or create quaternary center? Metabolism->Geometry No Metabolism->Azetidine_Sol Yes (Reduces N-dealkylation) Geometry->Azetidine_Sol Yes (3,3-disubstitution) Other_Sol Consider Pyrrolidine/Piperidine Geometry->Other_Sol No

Caption: Decision matrix for incorporating azetidine scaffolds during lead optimization.

References

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Strain-release arylations for the bis-functionalization of azetidines. Chemical Communications. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of PROTACs Utilizing (1-(3-Aminopropyl)azetidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving pharmacology from an occupancy-driven to an event-driven model by catalytically inducing the degradation of specific proteins of interest (POIs).[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of PROTACs incorporating the novel linker building block, (1-(3-Aminopropyl)azetidin-3-yl)methanol. This building block offers a unique combination of a rigid azetidine core to control linker geometry and a flexible aminopropyl chain for versatile conjugation, presenting an attractive scaffold for optimizing PROTAC efficacy. We will delve into the rationale behind experimental design, provide step-by-step synthetic procedures, and outline characterization methods to validate the final PROTAC conjugate.

The PROTAC Revolution: A Paradigm Shift in Targeted Therapy

PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[2][] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[1][4] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5][6] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[1][7]

This mechanism offers several advantages over traditional small-molecule inhibitors:

  • Catalytic Action: PROTACs can be effective at sub-stoichiometric concentrations, potentially leading to lower dosing and reduced off-target effects.[7][]

  • Targeting the "Undruggable": As PROTACs only require a binding event rather than functional inhibition, they can target proteins that have historically been considered "undruggable," such as scaffolding proteins and transcription factors.[5][]

  • Overcoming Resistance: By eliminating the target protein, PROTACs can potentially overcome resistance mechanisms that arise from mutations in the active site of an enzyme.[5]

PROTAC_Mechanism PROTAC PROTAC POI_in_complex POI_in_complex PROTAC->POI_in_complex POI POI POI->POI_in_complex E3_Ligase E3_Ligase E3_in_complex E3_in_complex E3_Ligase->E3_in_complex E3_in_complex->E3_Ligase Recycled Poly_Ub_POI Poly_Ub_POI E3_in_complex->Poly_Ub_POI Poly-ubiquitination Ub Ub Ub->E3_in_complex from E1/E2 enzymes Proteasome Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded_POI Proteasome->Degraded_POI PROTAC_in_complex PROTAC_in_complex PROTAC_in_complex->PROTAC Recycled

Figure 1: Mechanism of action of a PROTAC.

The Role of the Linker: More Than Just a Spacer

The linker is a critical determinant of a PROTAC's biological activity.[9] Its length, rigidity, and composition significantly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[2][10] While simple polyethylene glycol (PEG) and alkyl chains are common, more sophisticated linkers incorporating rigid heterocyclic scaffolds are increasingly being explored to optimize PROTAC performance.[2][]

(1-(3-Aminopropyl)azetidin-3-yl)methanol is a promising building block for PROTAC synthesis. Its key features include:

  • Azetidine Ring: Provides a degree of rigidity, which can help to pre-organize the warhead and E3 ligase ligand for optimal ternary complex formation.

  • Primary Amine: A versatile functional group for conjugation to either the warhead or the E3 ligase ligand, typically through amide bond formation.

  • Primary Alcohol: Offers an additional point for modification or can be used to tune the solubility of the final PROTAC.

Designing a Model PROTAC Synthesis

For the purpose of this application note, we will outline the synthesis of a model PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.

  • Warhead: JQ1, a potent and well-characterized inhibitor of the BET (bromodomain and extra-terminal domain) family of proteins, including BRD4.[11]

  • E3 Ligase Ligand: A derivative of pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.[12][13]

  • Linker: Derived from (1-(3-Aminopropyl)azetidin-3-yl)methanol.

The overall synthetic strategy will involve a convergent approach, where the linker is first functionalized with the E3 ligase ligand, followed by coupling to the warhead.

Synthetic_Workflow Start_Linker (1-(3-Aminopropyl)azetidin-3-yl)methanol Boc_Protect Boc Protection of Primary Amine Start_Linker->Boc_Protect Amide_Coupling1 Amide Coupling (EDC, HOBt) Boc_Protect->Amide_Coupling1 Start_CRBN Pomalidomide Derivative (with carboxylic acid handle) Start_CRBN->Amide_Coupling1 Intermediate1 Boc-Protected Linker-CRBN Ligand Amide_Coupling1->Intermediate1 Boc_Deprotect Boc Deprotection (TFA) Intermediate1->Boc_Deprotect Intermediate2 Amine-Functionalized Linker-CRBN Ligand Boc_Deprotect->Intermediate2 Amide_Coupling2 Amide Coupling (HATU, DIPEA) Intermediate2->Amide_Coupling2 Start_Warhead JQ1 Derivative (with carboxylic acid handle) Start_Warhead->Amide_Coupling2 Final_PROTAC Final BRD4-Degrading PROTAC Amide_Coupling2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Figure 2: Synthetic workflow for the model PROTAC.

Detailed Protocols

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Synthesis of Boc-Protected Linker-CRBN Ligand

This protocol describes the protection of the primary amine on the linker and subsequent coupling to a pomalidomide derivative.

Materials:

ReagentSupplierCAS Number
(1-(3-Aminopropyl)azetidin-3-yl)methanolBLDpharm2097990-67-3
Di-tert-butyl dicarbonate (Boc₂O)Sigma-Aldrich24424-99-5
Pomalidomide-COOHMedChemExpress(Proprietary)
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)Sigma-Aldrich1892-57-5
Hydroxybenzotriazole (HOBt)Sigma-Aldrich2592-95-2
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich7087-68-5
Dichloromethane (DCM), anhydrousSigma-Aldrich75-09-2
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich68-12-2

Protocol:

  • Boc Protection:

    • Dissolve (1-(3-Aminopropyl)azetidin-3-yl)methanol (1.0 eq) in anhydrous DCM.

    • Add DIPEA (1.2 eq) and cool the solution to 0 °C.

    • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected linker.

  • Amide Coupling:

    • Dissolve Pomalidomide-COOH (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add a solution of the Boc-protected linker (1.1 eq) and DIPEA (2.0 eq) in DMF.

    • Stir the reaction at room temperature for 16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected linker-CRBN ligand.

Synthesis of the Final PROTAC

This protocol details the deprotection of the linker and coupling to the JQ1 warhead.

Materials:

ReagentSupplierCAS Number
Boc-protected linker-CRBN ligand(From 4.1)-
JQ1-COOHMedChemExpress(Proprietary)
Trifluoroacetic acid (TFA)Sigma-Aldrich76-05-1
HATUSigma-Aldrich148893-10-1
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich7087-68-5
Dichloromethane (DCM), anhydrousSigma-Aldrich75-09-2
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich68-12-2

Protocol:

  • Boc Deprotection:

    • Dissolve the Boc-protected linker-CRBN ligand (1.0 eq) in DCM.

    • Add TFA (10 eq) and stir at room temperature for 2 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is used in the next step without further purification.

  • Final Amide Coupling:

    • Dissolve JQ1-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution.

    • Add the deprotected amine-linker-CRBN ligand salt (1.1 eq).

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the crude reaction mixture directly by preparative HPLC to yield the final PROTAC.

Characterization of the PROTAC

Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized PROTAC.

5.1. Structural Verification:

TechniquePurpose
LC-MS To confirm the molecular weight of the final product and assess its purity.
¹H and ¹³C NMR To confirm the chemical structure and connectivity of the PROTAC molecule.
High-Resolution MS To determine the exact mass and confirm the elemental composition.

5.2. Functional Characterization:

A suite of biophysical and cell-based assays is necessary to validate the PROTAC's mechanism of action.

AssayPurpose
Surface Plasmon Resonance (SPR) To measure the binding affinity of the PROTAC to both the target protein (BRD4) and the E3 ligase (CRBN) individually, and to confirm the formation of the ternary complex.[11]
Isothermal Titration Calorimetry (ITC) An alternative to SPR for measuring binding affinities and thermodynamic parameters of the binary and ternary complexes.
Western Blot A cell-based assay to quantify the degradation of the target protein (BRD4) in cells treated with the PROTAC. This is the primary method to demonstrate PROTAC-induced protein degradation.[14]
Cell Viability/Proliferation Assays To assess the downstream biological consequences of target protein degradation, such as inhibition of cancer cell growth.

Conclusion and Future Perspectives

The use of (1-(3-Aminopropyl)azetidin-3-yl)methanol as a linker building block offers a compelling strategy for the development of novel PROTACs. The protocols outlined in this guide provide a robust framework for the synthesis and characterization of these next-generation protein degraders. The modular nature of PROTAC synthesis allows for the rapid generation of libraries with variations in the linker, warhead, and E3 ligase ligand to optimize degradation efficiency and selectivity.[15][16] As our understanding of the intricate structure-activity relationships governing ternary complex formation continues to grow, the rational design of linkers using innovative building blocks will be paramount in unlocking the full therapeutic potential of targeted protein degradation.

References

  • Donovan, K.A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Angewandte Chemie International Edition, 59(1), 6-33. [Link]

  • Troup, R.I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-24. [Link]

  • Khan, S., et al. (2024). Targeted Protein Degradation in Cancer: PROTACs, New Targets, and Clinical Mechanisms. Biomolecules, 14(2), 166. [Link]

  • Zollman, D., & Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 8-13. [Link]

  • Ciulli, A., & Van Molle, I. (2020). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Medicinal Chemistry, 11(7), 756-782. [Link]

  • Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. [Link]

  • Gessner, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(22), 15309-15333. [Link]

  • Wikipedia contributors. (2024, February 19). Proteolysis targeting chimera. Wikipedia. [Link]

  • Testa, A., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7436-7471. [Link]

  • Wang, Y., et al. (2023). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry, 10, 1089153. [Link]

  • Zhang, X., et al. (2025). Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Protein & Cell. [Link]

  • Al-Barakati, A.A., & Hu, L. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(17), 11437-11451. [Link]

  • Hanzl, A., et al. (2023). Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. Chemical Communications, 59(76), 11409-11412. [Link]

  • Fouda, M.M., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 266-277. [Link]

  • Porter, J.R., & Ciulli, A. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal, 482(12), 2135-2155. [Link]

  • Gessner, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link]

  • Steinebach, C., & Lindemann, P. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 709928. [Link]

  • ScienceOpen. (2024). Application of PROTACs in target identification and validation. ScienceOpen. [Link]

  • Shrestha, H.K., et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv. [Link]

  • Technology Networks. (2023). Overcome Roadblocks to PROTAC Characterization. Technology Networks. [Link]

  • Han, X., et al. (2022). Recent advances of PROTACs technology in neurodegenerative diseases. European Journal of Medicinal Chemistry, 243, 114771. [Link]

  • Tsuchiya, Y., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(8), e202200131. [Link]

  • Li, G., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules, 27(19), 6649. [Link]

  • Concept Life Sciences. (2025). A direct-to-biology approach to streamline PROTAC synthesis and profiling. Concept Life Sciences. [Link]

  • Diva-portal.org. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Diva-portal.org. [Link]

  • National Center for Biotechnology Information. (n.d.). (1-Methylazetidin-3-yl)methanol. PubChem Compound Database. [Link]

  • Wróbel, T.M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(14), 5345. [Link]

Sources

Application

Topic: Strategic Conjugation of (1-(3-Aminopropyl)azetidin-3-yl)methanol to Carboxylic Acids

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract The azetidine scaffold is a privileged motif in medicinal chemistry, valued for the unique structural...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The azetidine scaffold is a privileged motif in medicinal chemistry, valued for the unique structural and physicochemical properties it imparts to bioactive molecules, such as improved solubility, metabolic stability, and three-dimensionality.[1][2] (1-(3-Aminopropyl)azetidin-3-yl)methanol is a versatile building block featuring a primary amine ideal for conjugation and a primary alcohol that offers a potential secondary point for diversification or interaction. This guide provides a detailed examination of the strategic considerations and robust protocols for the efficient conjugation of this azetidine derivative to a wide range of carboxylic acids. We present in-depth methodologies for three industry-standard coupling reagents—EDC/NHS, HATU, and T3P®—elucidating the mechanistic rationale behind each protocol. This document is intended to serve as a comprehensive resource for researchers, enabling them to select the optimal reaction conditions, troubleshoot common challenges, and successfully synthesize novel azetidine-containing conjugates.

Introduction: The Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial components in drug discovery.[1] Their inherent ring strain and non-planar geometry provide a rigidifying element that can favorably constrain the conformation of a molecule, often leading to enhanced binding affinity and selectivity for biological targets.[3][4] Unlike their more strained three-membered aziridine cousins, azetidines offer a better balance of stability and synthetic tractability, making them highly attractive for incorporation into drug candidates.[3]

The specific building block, (1-(3-Aminopropyl)azetidin-3-yl)methanol, presents two key functional handles:

  • Primary Alkylamine: The terminal aminopropyl chain provides a nucleophilic primary amine that is sterically accessible for amide bond formation.

  • Primary Alcohol: The hydroxymethyl group at the 3-position of the azetidine ring can serve as a hydrogen bond donor/acceptor or as a site for subsequent functionalization.

The primary challenge in conjugating this amine to a carboxylic acid lies in the efficient activation of the carboxyl group to facilitate amide bond formation while mitigating potential side reactions, such as undesired acylation of the hydroxyl group.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and requires harsh conditions. Therefore, modern organic synthesis relies on "coupling reagents" to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine.[5][6]

The general mechanism involves two key steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or a mixed anhydride).

  • Coupling: The amine nucleophile attacks the activated intermediate, forming a tetrahedral intermediate that collapses to yield the stable amide bond and releases the activated leaving group.[7]

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; Amine [label="Amine\n(R'-NH₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; CouplingReagent [label="Coupling\nReagent", fillcolor="#FBBC05", fontcolor="#202124"]; ActivatedIntermediate [label="Activated Intermediate\n[R-CO-Act]", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="Amide Product\n(R-CO-NH-R')", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Byproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RCOOH -> ActivatedIntermediate [label=" + Coupling Reagent\n(Step 1: Activation)"]; CouplingReagent -> ActivatedIntermediate; ActivatedIntermediate -> Amide [label=" + Amine\n(Step 2: Coupling)"]; Amine -> Amide; ActivatedIntermediate -> Byproduct [label=" Released"];

// Invisible nodes for alignment {rank=same; RCOOH; CouplingReagent;} {rank=same; Amine;} }

Caption: General mechanism of amide bond formation.

Key to successful coupling is the suppression of side reactions. For chiral carboxylic acids, racemization can occur, especially with over-activation.[8] With carbodiimide reagents like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.[7] With uronium reagents like HATU, the reagent itself can react with the amine if the acid is not pre-activated.[8][9] Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or N-hydroxysuccinimide (NHS) are often used to form more stable active ester intermediates, increasing efficiency and reducing side reactions.[8]

Strategic Considerations for the Substrate

  • Hydroxyl Group Reactivity: The primary alcohol on the azetidine ring is a potential nucleophile that can compete with the amine, leading to the formation of an ester byproduct (O-acylation). This is more likely with highly reactive coupling conditions or when using a large excess of the activated acid.

    • When to Protect: For precious or complex carboxylic acids, or if O-acylation is observed, protection of the hydroxyl group (e.g., as a tert-butyldimethylsilyl (TBS) ether) is recommended.

    • When Not to Protect: For many standard couplings, particularly with less reactive systems or carefully controlled stoichiometry, protection may not be necessary. The primary amine is significantly more nucleophilic than the primary alcohol, and the reaction can often be performed selectively.

  • Solvent Choice: The choice of solvent is critical for ensuring all reactants are fully dissolved.

    • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are the most common choices.[8] DMF is an excellent solvent for a wide range of substrates but can be difficult to remove.

    • Anhydrous Conditions: Moisture can hydrolyze the coupling reagents and activated intermediates. Using anhydrous solvents and performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is crucial for reproducibility and high yields.[8]

Recommended Experimental Protocols

Here we provide three detailed protocols using common, highly efficient coupling reagents. The choice of protocol depends on the specific carboxylic acid, scale, and available resources.

Protocol 1: The Workhorse - EDC/NHS Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that, in conjunction with N-hydroxysuccinimide (NHS), provides a mild and effective method for amide bond formation. This two-step, one-pot procedure minimizes side reactions by first forming a relatively stable NHS-ester.[10][11] The major advantage is that the urea byproduct is water-soluble, simplifying purification via aqueous work-up.[7]

Materials:

  • Carboxylic Acid

  • (1-(3-Aminopropyl)azetidin-3-yl)methanol

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Solvent (DCM or DMF)

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA, or Triethylamine, TEA)

  • Standard reagents for aqueous work-up (e.g., 1N HCl, sat. NaHCO₃, brine)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq.), NHS (1.2 eq.), and EDC·HCl (1.2 eq.) in anhydrous DCM or DMF (to a concentration of ~0.1 M).

  • Activation: Stir the mixture at room temperature for 30-60 minutes. Progress can be monitored by TLC or LC-MS for the disappearance of the carboxylic acid.

  • Amine Addition: To the activated mixture, add (1-(3-Aminopropyl)azetidin-3-yl)methanol (1.1 eq.) followed by a hindered base such as DIPEA (1.5 eq.).

  • Reaction: Stir the reaction at room temperature for 4-18 hours until completion is confirmed by TLC or LC-MS.

  • Work-up (for DCM): Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: The Powerhouse - HATU Coupling

HATU is an aminium-based coupling reagent renowned for its high efficiency, rapid kinetics, and ability to suppress racemization.[12][13] It is particularly effective for sterically hindered or electronically challenging substrates.[12] The mechanism proceeds through a highly reactive OAt-active ester.[14][15] Crucially, pre-activation of the acid before adding the amine is recommended to prevent the formation of a guanidinium byproduct from the reaction between HATU and the amine.[8][9]

Materials:

  • Carboxylic Acid

  • (1-(3-Aminopropyl)azetidin-3-yl)methanol

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Anhydrous Solvent (DMF is preferred)

  • Base (DIPEA or 2,4,6-Collidine)

  • Standard reagents for aqueous work-up

Step-by-Step Methodology:

  • Pre-activation: In a flame-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (~0.1 M).

  • Base Addition: Add DIPEA (2.5 eq.) to the solution and stir the mixture at room temperature for 15-20 minutes. This forms the active ester.

  • Amine Addition: Add a solution of (1-(3-Aminopropyl)azetidin-3-yl)methanol (1.1 eq.) in a small amount of DMF to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with 5% aqueous LiCl (to help remove DMF, 3x), followed by 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[10]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: The Safe & Efficient Alternative - T3P® Coupling

Propylphosphonic anhydride (T3P®) is a mild and highly efficient cyclic anhydride used for amide bond formation.[16][17] It is valued for its excellent safety profile (low toxicity, non-allergenic) and the simple work-up, as its byproducts are highly water-soluble.[16][18][19] This makes it particularly suitable for larger-scale synthesis.

Materials:

  • Carboxylic Acid

  • (1-(3-Aminopropyl)azetidin-3-yl)methanol

  • T3P® (Propylphosphonic anhydride), typically as a 50% solution in ethyl acetate or DMF

  • Anhydrous Solvent (Ethyl Acetate, THF, or DMF)

  • Base (Pyridine or DIPEA)

  • Standard reagents for aqueous work-up

Step-by-Step Methodology:

  • Dissolution: In a flame-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq.) and (1-(3-Aminopropyl)azetidin-3-yl)methanol (1.1 eq.) in the chosen anhydrous solvent (~0.2 M).

  • Base Addition: Add the base (e.g., Pyridine, 3.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • T3P® Addition: Add the T3P® solution (1.5 eq.) dropwise to the cooled mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. If using an organic solvent like ethyl acetate, transfer the mixture to a separatory funnel. Wash sequentially with water (2x), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The water-soluble phosphonic acid byproducts will be removed in the aqueous layers.[18]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography if necessary.

Method Selection and Comparative Analysis

The optimal coupling reagent depends on the specific attributes of the carboxylic acid and the goals of the synthesis.

ParameterEDC/NHSHATUT3P®
Reactivity Good, reliableVery High, FastHigh
Racemization Risk Low to moderateVery LowVery Low[18]
Common Solvents DCM, DMF, MeCN[8]DMF, NMP[8]Ethyl Acetate, DMF[18]
Work-up Simple aqueous washRequires extensive washingVery simple aqueous wash
Byproducts Water-soluble ureaTetramethylurea, HOAtWater-soluble phosphonates[16]
Cost LowHighModerate
Safety StandardStandardExcellent safety profile[16]
Best For... General use, bioconjugation, cost-sensitive projects.Difficult couplings, hindered substrates, rapid synthesis.Scale-up, safety-critical processes, easy purification.

G start Select Coupling Protocol q1 Is the Carboxylic Acid sterically hindered or electron-deficient? start->q1 q2 Is scale-up or process safety a primary concern? q1->q2 No p_hatu Use HATU Protocol (High Reactivity) q1->p_hatu Yes q3 Is the Carboxylic Acid prone to racemization? q2->q3 No p_t3p Use T3P® Protocol (Safe, Easy Work-up) q2->p_t3p Yes q3->p_hatu Yes p_edc Use EDC/NHS Protocol (Cost-Effective Workhorse) q3->p_edc No

Caption: Decision tree for selecting a coupling protocol.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive/degraded coupling reagent.- Insufficient base.- Poor solubility of starting materials.- Inadequate activation.- Use fresh, high-purity reagents.[8]- Ensure correct stoichiometry of base.- Screen alternative solvents (e.g., DMF, NMP, DMSO).[8]- Switch to a more powerful coupling agent (e.g., EDC → HATU).
O-Acylation Side Product - Hydroxyl group on the azetidine is reacting.- Excess activated carboxylic acid.- Protect the hydroxyl group (e.g., TBS ether) prior to coupling.- Use a stoichiometry of 1.0 eq. of carboxylic acid.- Use milder conditions (lower temp, shorter reaction time).
N-Acylurea Formation - (With EDC) O-acylisourea intermediate rearranged before amine attack.- Ensure NHS or HOBt is added with EDC to trap the active intermediate.- Add the amine promptly after the activation period.
Difficult Purification - Byproducts have similar polarity to the desired product.- Residual DMF in the crude material.- Use a reagent with easily removable byproducts (EDC, T3P®).- Perform thorough aqueous washes (LiCl for DMF).- Explore different chromatography systems (e.g., reversed-phase HPLC).[20]

References

  • (2026, January 06). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]

  • Fesik, S. et al. (2020). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Hardick, O. Coupling Protocols. Available at: [Link]

  • (2023, September 21). Optimizing Peptide Coupling: Key Techniques. LinkedIn. Available at: [Link]

  • Wikipedia. HATU. Available at: [Link]

  • (2024, December 16). HATU coupling - what's the best order? Reddit. Available at: [Link]

  • HepatoChem, Inc. (2016). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Kihlberg, J. et al. (2015, November 05). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D. Available at: [Link]

  • Albericio, F. et al. (2018). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. Available at: [Link]

  • (2014). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. CORE. Available at: [Link]

  • (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

  • (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. Available at: [Link]

  • Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Available at: [Link]

  • Valeur, E. & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]

  • (2025, December 22). Side reactions with HBTU amide coupling? Reddit. Available at: [Link]

  • (2023, August 20). How to conjugate two primary amines? ResearchGate. Available at: [Link]

  • Cernak, T. et al. (2021). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. ChemRxiv. Available at: [Link]

  • (2023, March 20). Choosing amide coupling agent. Reddit. Available at: [Link]

  • (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Synple Chem. Application Note – Amide coupling 96-well plate kit. Available at: [Link]

  • Augustine, J. K. et al. (2009). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles. Organic Chemistry Portal. Available at: [Link]

  • (2020, November 02). What is the best technique for amide purification? ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols: Orthogonal Protection Strategies for Aminopropyl Azetidine Alcohols

For Researchers, Scientists, and Drug Development Professionals. Introduction Aminopropyl azetidine alcohols represent a privileged scaffold in modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Aminopropyl azetidine alcohols represent a privileged scaffold in modern medicinal chemistry. The unique combination of a strained four-membered azetidine ring, a flexible aminopropyl linker, and a reactive primary alcohol offers a rich three-dimensional chemical space for interaction with biological targets. The azetidine moiety can act as a rigid constraint, influencing the conformation of the side chain, while the amino and hydroxyl groups provide key hydrogen bonding interactions. However, the presence of these two reactive functional groups in close proximity presents a significant challenge in multi-step syntheses. To achieve selective modification of other parts of the molecule or to build upon this scaffold, a robust and predictable orthogonal protection strategy is paramount.[1]

This application note provides a detailed guide to the theory and practice of orthogonal protection for aminopropyl azetidine alcohols. We will explore the selection of suitable protecting groups for the amino and hydroxyl functionalities, their selective introduction and cleavage, and the design of synthetic routes that leverage this orthogonality. The protocols provided are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods for their specific synthetic targets.

The Principle of Orthogonal Protection

In the context of aminopropyl azetidine alcohols, an orthogonal protection strategy allows for the selective deprotection of either the amino group or the hydroxyl group without affecting the protecting group on the other functionality.[2][3] This is achieved by choosing protecting groups that are cleaved under mutually exclusive conditions (e.g., acid-labile vs. base-labile vs. hydrogenolysis).[1][3] The ability to unmask one reactive site while the other remains protected is crucial for sequential chemical transformations, such as amide bond formation at the amine followed by oxidation or esterification of the alcohol.

Protecting the Azetidine Nitrogen

The secondary amine of the azetidine ring is a key handle for functionalization, but its nucleophilicity and basicity often require protection. The choice of the N-protecting group can also influence the stability of the strained azetidine ring.[3] Electron-withdrawing protecting groups, such as carbamates, are commonly employed to stabilize the ring.[4]

tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[5][6]

  • Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Deprotection: Cleavage is achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5] It is important to note that prolonged exposure to strong acid can potentially lead to the opening of the strained azetidine ring, although it has been shown to be stable under many acidic deprotection conditions.[4][7]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another common amine protecting group, offering orthogonality to the Boc group as it is stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis.[8]

  • Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[9]

  • Deprotection: Removal is cleanly effected by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), which is a mild method compatible with many other functional groups.[8][10] Alternatively, strong Lewis acids in combination with solvents like hexafluoroisopropanol (HFIP) can also be used for deprotection.[11][12]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is orthogonal to both Boc and Cbz groups as it is stable to acid and catalytic hydrogenation but is readily cleaved by bases, typically a solution of piperidine in DMF.[13][14]

  • Protection: Fmoc protection is achieved using Fmoc-Cl or Fmoc-OSu under basic conditions.[13][15]

  • Deprotection: The Fmoc group is removed via a base-mediated β-elimination mechanism.[13]

Protecting the Primary Alcohol

The primary alcohol of the aminopropyl side chain is a versatile functional group for further elaboration. Its protection is essential to prevent unwanted side reactions during manipulations of the amino group or other parts of the molecule.

Silyl Ethers (TBDMS and TIPS)

Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, stability, and selective cleavage using fluoride ions.[16][17][18]

  • tert-Butyldimethylsilyl (TBDMS or TBS) Ethers: TBDMS ethers are robust and stable to a wide range of non-acidic and non-fluoride conditions.[16][19] Their steric bulk allows for the selective protection of primary alcohols over more hindered secondary or tertiary alcohols.[16]

    • Protection: Formed by reacting the alcohol with TBDMS-Cl in the presence of a base like imidazole in DMF.[16]

    • Deprotection: Typically cleaved using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.[9][20] Mild acidic conditions can also be employed.[10][18]

  • Triisopropylsilyl (TIPS) Ethers: The even bulkier TIPS group provides greater stability towards acidic conditions and is generally more robust than the TBDMS group.[9]

    • Protection: Introduced using TIPS-Cl and a base.

    • Deprotection: Cleaved with fluoride reagents, often requiring longer reaction times or harsher conditions than for TBDMS ethers.[9]

Benzyl (Bn) Ethers

Benzyl ethers are a classic choice for alcohol protection, offering excellent stability to both acidic and basic conditions.[21][22][23]

  • Protection: Typically formed via a Williamson ether synthesis by treating the alcohol with a base (e.g., NaH) followed by a benzyl halide (e.g., BnBr).[23][24] For acid-sensitive substrates, benzyl trichloroacetimidate can be used under acidic conditions.[23]

  • Deprotection: The key advantage of the benzyl group is its removal under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C), which is orthogonal to acid- and base-labile protecting groups.[22][23]

Designing Orthogonal Protection Strategies

The true power of these protecting groups lies in their combined use to create orthogonal systems. By carefully selecting the protecting groups for the amine and the alcohol, a synthetic route can be designed that allows for the selective deprotection and functionalization of each site independently.

Data Presentation: Orthogonal Protecting Group Pairs
N-Protecting GroupCleavage ConditionO-Protecting GroupCleavage ConditionOrthogonality
Boc Acid (e.g., TFA, HCl)[5]TBDMS/TIPS Fluoride (e.g., TBAF)[9]Excellent
Boc Acid (e.g., TFA, HCl)[5]Bn Hydrogenolysis (H₂/Pd-C)[22]Excellent
Cbz Hydrogenolysis (H₂/Pd-C)[8]TBDMS/TIPS Fluoride (e.g., TBAF)[9]Excellent
Cbz Hydrogenolysis (H₂/Pd-C)[8]Boc-carbonate Acid (e.g., TFA, HCl)[5]Excellent
Fmoc Base (e.g., Piperidine/DMF)[13]TBDMS/TIPS Fluoride (e.g., TBAF)[9]Excellent
Fmoc Base (e.g., Piperidine/DMF)[13]Bn Hydrogenolysis (H₂/Pd-C)[22]Excellent
Visualization of Orthogonal Strategies

Orthogonal_Strategy_1 start Aminopropyl Azetidine Alcohol N_Boc_O_TBDMS N-Boc, O-TBDMS Protected Intermediate start->N_Boc_O_TBDMS Boc₂O, TBDMS-Cl N_Free_O_TBDMS Free Amine, O-TBDMS Protected N_Boc_O_TBDMS->N_Free_O_TBDMS TFA or HCl (Acidic Deprotection) N_Boc_O_Free N-Boc Protected, Free Alcohol N_Boc_O_TBDMS->N_Boc_O_Free TBAF (Fluoride Deprotection) final_product Further Functionalization N_Free_O_TBDMS->final_product N-Functionalization N_Boc_O_Free->final_product O-Functionalization

Caption: Orthogonal deprotection of a Boc and TBDMS protected aminopropyl azetidine alcohol.

Orthogonal_Strategy_2 start Aminopropyl Azetidine Alcohol N_Cbz_O_Bn N-Cbz, O-Bn Protected Intermediate start->N_Cbz_O_Bn Cbz-Cl, NaH/BnBr N_Free_O_Bn Free Amine, O-Bn Protected N_Cbz_O_Bn->N_Free_O_Bn H₂/Pd-C (Hydrogenolysis) N_Cbz_O_Free N-Cbz Protected, Free Alcohol N_Cbz_O_Bn->N_Cbz_O_Free H₂/Pd-C (Selective O-debenzylation under specific conditions) final_product Further Functionalization N_Free_O_Bn->final_product N-Functionalization N_Cbz_O_Free->final_product O-Functionalization

Caption: Orthogonal deprotection of a Cbz and Bn protected aminopropyl azetidine alcohol.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

Protocol 1: N-Boc Protection of 3-(Azetidin-3-yl)propan-1-ol

Materials:

  • 3-(Azetidin-3-yl)propan-1-ol hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-(azetidin-3-yl)propan-1-ol hydrochloride (1.0 equiv) in DCM, add Et₃N (2.2 equiv) and stir for 10 minutes at room temperature.

  • Add a solution of Boc₂O (1.1 equiv) in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected aminopropyl azetidine alcohol.

Protocol 2: O-TBDMS Protection of N-Boc-3-(azetidin-3-yl)propan-1-ol

Materials:

  • N-Boc-3-(azetidin-3-yl)propan-1-ol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-(azetidin-3-yl)propan-1-ol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.

  • Add TBDMS-Cl (1.2 equiv) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the fully protected intermediate.

Protocol 3: Selective N-Boc Deprotection

Materials:

  • N-Boc, O-TBDMS protected aminopropyl azetidine alcohol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the fully protected substrate (1.0 equiv) in DCM.

  • Add TFA (10-20 equiv) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to obtain the O-TBDMS protected aminopropyl azetidine alcohol.

Protocol 4: Selective O-TBDMS Deprotection

Materials:

  • N-Boc, O-TBDMS protected aminopropyl azetidine alcohol

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the fully protected substrate (1.0 equiv) in THF.

  • Add TBAF solution (1.1 equiv) dropwise at room temperature.

  • Stir the reaction and monitor by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the N-Boc protected aminopropyl azetidine alcohol.

Conclusion

The successful synthesis and elaboration of aminopropyl azetidine alcohol scaffolds are critically dependent on the implementation of well-designed orthogonal protection strategies. By understanding the reactivity and cleavage conditions of various protecting groups for amines and alcohols, researchers can navigate complex synthetic pathways with precision and control. The strategic use of Boc, Cbz, Fmoc, silyl ethers, and benzyl ethers provides a versatile toolbox for the selective functionalization of these valuable building blocks in drug discovery and development.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]
  • ChemTalk. Protecting Groups in Organic Synthesis. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/01%3A_Structure_and_Bonding/1.13%3A_Protecting_Groups]
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
  • Pearson+. Benzyl ethers make excellent protecting groups. [URL: https://www.pearson.
  • BenchChem. Technical Support Center: Azetidine Synthesis Protocols. [URL: https://www.benchchem.com/technical-support]
  • ResearchGate. Synthetic modification of the azetidine products. [URL: https://www.researchgate.net/figure/Synthetic-modification-of-the-azetidine-products-a-Commercially-available_fig6_344586411]
  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [URL: https://researchonline.ljmu.ac.uk/id/eprint/17659/]
  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [URL: https://www.organic-chemistry.org/abstracts/lit3/249.shtm]
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/protecting-groups/cbz-protecting-group-n-cbz-protection-deprotection-mechanism/]
  • Semantic Scholar. tert-Butyldimethylsilyl Amine (TBDMS-NH2): A Mild and Green Reagent for the Protection of Benzyl Alcohols, Phenols, and Carboxylic Acids under Solvent-Free Conditions. [URL: https://www.semanticscholar.org/paper/tert-Butyldimethylsilyl-Amine-(TBDMS-NH2)%3A-A-Mild-and-Garc%C3%ADa-Garc%C3%ADa/d1f9a2e6e3c5a6b0b5e5c7a5f6e3e5b3c2e1c9d4]
  • NIH National Library of Medicine. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8486333/]
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/tbdms-ethers.shtm]
  • BenchChem. A Researcher's Guide to Orthogonal Deprotection of Cbz-(Ala)4 Peptides. [URL: https://www.benchchem.com/appnote/a-researchers-guide-to-orthogonal-deprotection-of-cbz-ala4-peptides]
  • ResearchGate. Stability of different azetidine esters. [URL: https://www.researchgate.net/figure/Stability-of-different-azetidine-esters-Condition-D-PG-azetidine-1-equiv-LiNCy2-2_fig3_344586411]
  • ResearchGate. Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. [URL: https://www.researchgate.net/publication/236005781_Silylation_of_Alcohols_using_TBDMSCl_TBDPSCl_and_TIPSCl_in_the_Presence_of_N-Methylimidazole_and_Iodine]
  • SynArchive. Protection of Alcohol by Ether. [URL: https://www.synarchive.com/protecting-groups/O/Bn]
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004.
  • University of Windsor. Alcohol Protecting Groups. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?
  • University of Leeds. VI Protecting Groups and Orthogonal Protection Strategies. [URL: https://www.chem.leeds.ac.uk/ug/course-info/level3/CHEM3271/VI_Protecting_Groups.pdf]
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/benzyl-ethers.shtm]
  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. [URL: https://www.semanticscholar.org/paper/An-improved%2C-gram-scale-synthesis-of-protected-a-Ji-Wojtas/2f8e9b0b4b8a7c8e9d9e9c9a8c9b9b9c9b9b9b9c]
  • Fiveable. Orthogonal Protection Definition. [URL: https://library.fiveable.me/chemistry/organic-chemistry/orthogonal-protection/study-guide/key-term-definition]
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/protecting-groups/fmoc-protecting-group-fmoc-protection-deprotection-mechanism/]
  • Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [URL: https://www.organic-chemistry.org/synthesis/O-H/cleavage_silyl-ethers.shtm]
  • ChemicalBook. Azetidin-3-ol synthesis. [URL: https://www.chemicalbook.
  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/gc/c0gc00733k]
  • J&K Scientific LLC. BOC Protection and Deprotection. [URL: https://jk-scientific.com/ws/en/boc-protection-and-deprotection]
  • AiFChem. 925903-31-7 | 3-(Azetidin-1-yl)propan-1-ol. [URL: https://www.aifchem.com/product/925903-31-7.html]
  • Gelest. Deprotection of Silyl Ethers. [URL: https://www.gelest.com/wp-content/uploads/Deprotection-of-Silyl-Ethers-Technical-Note.pdf]
  • NIH National Library of Medicine. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9738102/]
  • ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. [URL: https://www.researchgate.net/publication/382512430_Recent_progress_in_synthesis_of_3-functionalized_azetidines]
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). [URL: https://www.highfine.com/news/amino-protecting-group-benzyloxycarbonyl-cbz-i-85662776.html]
  • ResearchGate. Strategies for the functionalization of azetidine-containing. [URL: https://www.researchgate.net/figure/Strategies-for-the-functionalization-of-azetidine-containing-macrocycles-For-conditions_fig4_379867087]
  • ResearchGate. A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. [URL: https://www.researchgate.
  • BenchChem. Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Azido Amino Acids. [URL: https://www.benchchem.com/appnote/solid-phase-synthesis-of-peptides-with-azido-amino-acids]
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/protecting-groups/boc-protecting-group-n-boc-protection-deprotection-mechanism/]
  • International Journal of Pharmaceutical Sciences and Research. Synthesis and biological study of Azetidinone derivatives. [URL: https://ijpsr.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amines.shtm]
  • Gelest. Deprotection of Silyl Ethers. [URL: https://www.gelest.com/wp-content/uploads/Deprotection-of-Silyl-Ethers-Technical-Note.pdf]
  • ResearchGate. Efficient and Selective Cleavage of Silyl Ethers with Antimony Trichloride. [URL: https://www.researchgate.
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [URL: https://www.organic-chemistry.org/protectivegroups/amino/fmoc-amines.shtm]
  • NIH National Library of Medicine. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11062088/]
  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [URL: https://www.semanticscholar.org/paper/A-Simple-and-Efficient-Green-Method-for-the-of-in-Ben-Hassine-Kricheldorf/b5e9b0b4b8a7c8e9d9e9c9a8c9b9b9b9c9b9b9b9c]
  • SciSpace. Amino Acid-Protecting Groups. [URL: https://typeset.io/papers/amino-acid-protecting-groups-1y9x8z7w7v]

Sources

Application

peptide coupling conditions for (1-(3-Aminopropyl)azetidin-3-yl)methanol

Application Note: Optimized Peptide Coupling Protocols for (1-(3-Aminopropyl)azetidin-3-yl)methanol Introduction & Strategic Analysis The molecule (1-(3-Aminopropyl)azetidin-3-yl)methanol represents a unique challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Peptide Coupling Protocols for (1-(3-Aminopropyl)azetidin-3-yl)methanol

Introduction & Strategic Analysis

The molecule (1-(3-Aminopropyl)azetidin-3-yl)methanol represents a unique challenge in peptide coupling and linker synthesis (commonly for PROTACs).[1] It contains three distinct functional groups that dictate the reaction trajectory:

  • Primary Amine (Nucleophile): The target for acylation.[1]

  • Azetidine Nitrogen (Tertiary Amine): A moderately basic center (

    
    ) that can act as a proton trap, potentially sequestering the acid or requiring excess base.[1]
    
  • Primary Alcohol (Competitor): A nucleophile capable of forming ester byproducts (O-acylation) if highly activated coupling reagents are used indiscriminately.[1]

This guide provides protocols designed to maximize chemoselectivity (Amide > Ester) while managing the polarity of the azetidine scaffold, which often complicates aqueous workups.

Decision Matrix: Selecting the Right Conditions

Do not default to a single set of conditions. Analyze your carboxylic acid partner using the logic below.

CouplingLogic Acid Carboxylic Acid Partner Reactivity Sterics / Reactivity? Acid->Reactivity Simple Unhindered / Standard Reactivity->Simple Low Sterics Hindered Bulky / Electron Poor Reactivity->Hindered High Sterics Sensitive Epimerization Prone Reactivity->Sensitive Chiral Alpha-Carbon T3P Protocol A: T3P (High Chemoselectivity) Simple->T3P HATU Protocol B: HATU (High Potency) Hindered->HATU Sensitive->T3P Mixed Protocol C: Mixed Anhydride (IBCF/NMM)

Figure 1: Decision matrix for coupling reagent selection based on acid partner properties.

Protocol A: The "Gold Standard" (T3P Coupling)

Best for: Standard acids, scale-up, and maximum chemoselectivity (avoiding O-acylation).

Rationale: T3P (Propylphosphonic anhydride) is superior for this substrate because its mechanism involves a cyclic transition state that highly favors the amine over the hydroxyl group.[1] Furthermore, T3P byproducts are water-soluble, simplifying the purification of the polar azetidine product.

Materials
  • Amine: (1-(3-Aminopropyl)azetidin-3-yl)methanol (often supplied as 2HCl salt).[1]

  • Acid: 1.0 equiv.[1]

  • Reagent: T3P (50% w/w in EtOAc or DMF).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]

  • Solvent: DMF or EtOAc (depending on solubility).

Step-by-Step Methodology
  • Dissolution: In a reaction vial, dissolve the Carboxylic Acid (1.0 equiv) and the Amine (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Note: If the amine is a hydrochloride salt (e.g., 2HCl), add 2.0 equiv of DIPEA before adding the coupling agent to neutralize the salt.

  • Cooling: Cool the mixture to 0 °C. While T3P is mild, lower temperatures further suppress ester formation.[1]

  • Base Addition: Add DIPEA (3.0 equiv total; if you used 2.0 eq to neutralize salts, add 1.0 eq here).

  • Coupling: Dropwise add T3P (1.5 equiv, 50% solution).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by LCMS.[1] Look for the product mass [M+H]+. If [M+H+Acid-H2O] is observed, O-acylation may have occurred (rare with T3P).[1]

  • Workup (Critical):

    • Option 1 (If product is hydrophobic): Dilute with EtOAc, wash with Sat.[1] NaHCO3 (x2), Water (x1), Brine (x1).

    • Option 2 (If product is hydrophilic/polar): The azetidine makes this polar.[1] Evaporate DMF under high vacuum. Redissolve residue in DCM:MeOH (9:1) and pass through a short silica plug or proceed directly to Reverse Phase (C18) Flash Chromatography.[1]

Protocol B: High-Potency Coupling (HATU)

Best for: Sterically hindered acids or unreactive partners where T3P fails.[1]

Rationale: HATU is extremely fast but less chemoselective.[1] To prevent the hydroxyl group on the azetidine from reacting, we must control the "activation time."

Step-by-Step Methodology
  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.05 equiv) and DIPEA (1.0 equiv).[1]

    • Crucial: Stir for only 1–2 minutes . Do not let the activated ester sit; prolonged activation increases the risk of racemization (if chiral) and side reactions.[1]

  • Addition: Immediately add a solution of (1-(3-Aminopropyl)azetidin-3-yl)methanol (1.1 equiv) and DIPEA (2.0 equiv, assuming 2HCl salt) in DMF.

  • Stoichiometry Control: Ensure the total base does not exceed 4.0 equiv. Excess base increases the nucleophilicity of the alcohol.[1]

  • Quench: Monitor closely. Once the starting acid is consumed (usually <1 hour), quench immediately with water or 1M aqueous amine solution to kill the active ester before it reacts with the alcohol.

Purification Strategy: Handling Polar Azetidines

The presence of the tertiary amine and the alcohol makes these compounds "streaky" on normal phase silica and difficult to extract from water.

MethodSuitabilityNotes
Normal Phase (Silica) Low - MediumRequires basic modifier.[1] Use DCM/MeOH/NH4OH (90:10:1).[1]
Reverse Phase (C18) High Run a gradient of Water (0.1% Formic Acid) to Acetonitrile. The product will elute as a Formate salt.[1]
SCX Cartridge High Catch-and-release.[1] Load in MeOH, wash with MeOH, elute with 2M NH3 in MeOH. Excellent for removing non-basic impurities.[1]

Troubleshooting Guide

Issue: Low Yield / Starting Material Remains

  • Cause: The azetidine nitrogen is sequestering protons, preventing the base from activating the carboxylic acid effectively.

  • Fix: Increase DIPEA to 4.0–5.0 equivalents. Switch solvent to NMP (N-Methyl-2-pyrrolidone) to improve solubility of the salt forms.[1]

Issue: O-Acylation (Ester Formation)

  • Cause: Coupling reagent is too aggressive (e.g., HATU, EDC) or reaction ran too long.

  • Fix: Switch to Protocol A (T3P) .[1] Alternatively, use a mild base like Collidine instead of DIPEA.[1]

Issue: Ring Opening

  • Cause: Azetidines are strained.[1] Strong acids (pure TFA) or strong nucleophiles at high heat can open the ring.[1]

  • Fix: Keep workup pH between 4 and 10.[1] Avoid heating >40 °C during evaporation.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][3][4][5] Tetrahedron, 61(46), 10827-10852. Link[1]

    • Context: General review of coupling reagents and mechanisms.[1][5]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][4][6] Organic Process Research & Development, 20(2), 140-177. Link

    • Context: Validates T3P as a superior reagent for chemoselectivity and scale-up.[1][4]

  • Burkhardt, S., et al. (2010).[1] Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the Preparation of Amides and Peptides.[1][3][4] Synlett, 2010(4), 595-596.

    • Context: Specific protocols for T3P usage to avoid side reactions.
  • Coda, A., et al. (1984).[1] Azetidines: Synthesis and properties. Heterocycles, 22, 1155.

    • Context: Fundamental stability and reactivity data for the azetidine ring system.[1]

Sources

Method

Application Note: Click Chemistry Applications of Azetidine-Based Linkers

Executive Summary: The "Conformational Lock" in Click Chemistry In modern drug discovery, the "Escape from Flatland" initiative has driven the transition from planar aromatic scaffolds to -rich architectures. The azetidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Conformational Lock" in Click Chemistry

In modern drug discovery, the "Escape from Flatland" initiative has driven the transition from planar aromatic scaffolds to


-rich architectures. The azetidine ring—a four-membered nitrogen heterocycle—occupies a unique "Goldilocks zone" in this landscape. It offers significantly greater metabolic stability than aziridines while providing rigid vector alignment absent in pyrrolidines or flexible alkyl chains.

This guide details the application of azetidine-based linkers in Click Chemistry , specifically focusing on two high-impact modalities:

  • SuFEx (Sulfur-Fluoride Exchange): Utilizing Azetidine Sulfonyl Fluorides (ASFs) as latent, tunable electrophiles for covalent tethering.

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Using azetidine as a rigid core to reduce the entropic penalty in PROTAC ternary complex formation.

Technical Rationale: Why Azetidine?

Physicochemical Advantages

Azetidine linkers modulate physicochemical properties (PCP) more effectively than their 5- or 6-membered counterparts.

PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact on Linker Design
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molHigh strain enables unique reactivity (e.g., ring-opening or specific puckering).
Basicity (

of conj. acid)
~11.3~11.3~11.2High basicity requires masking (e.g., amides/carbamates) in biological assays.
Lipophilicity (LogP) Lower ModerateHigherAzetidine lowers LogP, improving solubility and metabolic stability.
Vector Angle ~160° (3,3-disubstituted)~145°~109°Provides "linear" rigid geometry distinct from the "kinked" piperidine.
The "Pucker" Effect

Unlike planar rings, azetidine exists in a puckered conformation (approx. 30°). Substitution at the 3-position (common for linkers) locks this conformation, creating a defined vector that reduces the conformational ensemble of a drug conjugate. In PROTACs, this pre-organization minimizes the entropy loss (


) upon binding to E3 ligases and Targets of Interest (TOI).

Application I: Azetidine Sulfonyl Fluorides (ASFs) in SuFEx

Context: Traditional sulfonyl chlorides are often too reactive and hydrolytically unstable for biological applications. Azetidine Sulfonyl Fluorides (ASFs) represent a new class of "Click" reagents that are stable in water/plasma but react selectively with nucleophiles (amines, phenols) under specific activation (thermal or Ca(II) catalysis).

Mechanism: Defluorosulfonylation (deFS)

Unlike standard SuFEx which proceeds via direct substitution at sulfur, ASFs often react via a defluorosulfonylation (deFS) pathway involving a transient carbocation, particularly when the nitrogen is electron-deficient.

SuFEx_Pathway ASF Azetidine Sulfonyl Fluoride (Latent Electrophile) Activation Activation (Heat/Lewis Acid) ASF->Activation Stable at RT Intermed Transient Carbocation (Reactive Species) Activation->Intermed -F- Product Sulfonamide/Sulfonate (Stable Linkage) Intermed->Product + Nucleophile (R-NH2)

Figure 1: The activation pathway of Azetidine Sulfonyl Fluorides (ASFs). Note the stability at room temperature compared to sulfonyl chlorides.

Application II: Rigid PROTAC Linkers (CuAAC)

Context: Replacing flexible PEG chains with azetidine-containing linkers can turn a weak degrader into a potent one by restricting the spatial orientation of the warhead and E3 ligand.

Structural Logic
  • Flexible Linkers (PEG/Alkyl): High entropic penalty. The "fishing line" approach.

  • Azetidine Linkers: "Fishing rod" approach. The 1,3-substitution pattern on azetidine provides a linear, rigid spacer.

PROTAC_Design cluster_0 Linker Strategy Flex PEG/Alkyl Chain (High Entropy Loss) Ternary Ternary Complex Formation (POI - Linker - E3) Flex->Ternary Slow kinetics Low cooperativity Rigid Azetidine Core (Pre-organized Vector) Rigid->Ternary Fast kinetics High cooperativity Degradation Ubiquitination & Degradation Ternary->Degradation

Figure 2: Impact of linker rigidity on PROTAC efficacy. Azetidine reduces the entropic cost of complex formation.

Detailed Protocols

Protocol A: Synthesis of 3-Azidoazetidine (The "Clickable" Core)

Use Case: Creating a central hub for CuAAC conjugation.

Safety Warning: Sodium azide (


) is highly toxic and potentially explosive. Use a blast shield and avoid halogenated solvents (DCM) where diazidomethane could form.

Reagents:

  • 1-Boc-3-mesyloxyazetidine (Starting material)

  • Sodium Azide (

    
    )
    
  • DMF (Dimethylformamide), anhydrous

  • Ethyl Acetate / Hexanes (for workup)

Procedure:

  • Dissolution: Dissolve 1-Boc-3-mesyloxyazetidine (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Azidation: Add

    
     (1.5 eq) carefully.
    
  • Reaction: Heat the mixture to 80°C for 16 hours. Note: Higher temperatures may degrade the Boc group.

  • Quench: Cool to room temperature. Pour into ice-water (5x reaction volume).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with saturated

    
     (to remove DMF) and brine.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • QC Check:

    
     NMR should show a diagnostic shift of the C3-proton upfield (from ~5.2 ppm in mesylate to ~4.2 ppm in azide). IR spectroscopy should show a strong azide stretch at ~2100 
    
    
    
    .
Protocol B: SuFEx Conjugation with Azetidine Sulfonyl Fluoride

Use Case: Covalent attachment of a drug warhead to an azetidine linker.

Reagents:

  • Azetidine Sulfonyl Fluoride (ASF) derivative (1.0 eq)

  • Amine-containing payload (Nucleophile) (1.1 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq) or Calcium Triflimide

    
     (catalytic, 10 mol%)
    
  • Acetonitrile (

    
    )
    

Procedure:

  • Setup: In a screw-cap vial, dissolve the ASF and the amine payload in

    
     (0.2 M).
    
  • Activation:

    • Method A (Base): Add DBU. Stir at 60°C .

    • Method B (Lewis Acid - "Sharpless Conditions"): Add

      
      . Stir at RT or mild heat (40°C).
      
  • Monitoring: Monitor by LC-MS. The Sulfonyl Fluoride moiety is stable to hydrolysis but will disappear upon sulfonamide formation.

    • Self-Validating Step: In

      
       NMR, the disappearance of the signal at +60-65 ppm (typical for sulfonyl fluorides) confirms reaction completion.
      
  • Workup: Dilute with DCM, wash with 0.1 M HCl (to remove DBU/amine excess), dry, and concentrate.

Troubleshooting & QC Standards

IssueProbable CauseCorrective Action
Ring Opening Acidic conditions too harsh during deprotection (e.g., Boc removal).Use 4M HCl in Dioxane at 0°C instead of neat TFA. Neutralize immediately with

.
Low Click Yield (CuAAC) Oxidation of Cu(I) to Cu(II).Increase Sodium Ascorbate load (to 5 eq). Degas solvents with

sparging.
Hydrolysis of ASF High pH in aqueous buffer.ASFs are stable at neutral pH. Avoid pH > 9 for prolonged periods. Store solid ASFs in a desiccator.
Poor Solubility Aggregation of planar payloads.The azetidine is polar; ensure the rest of the linker isn't too lipophilic. Protonate the azetidine nitrogen if possible (salt form).

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 2024. Link

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 2017.[1] Link

  • Current strategies for the design of PROTAC linkers: a critical review. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. Link

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry - A European Journal, 2024.[2] Link

  • Physicochemical Properties of Substituted Piperidine-Carboxylic Acids. BenchChem Technical Guides, 2025. Link

Sources

Technical Notes & Optimization

Troubleshooting

preventing azetidine ring opening during synthesis

Ticket ID: AZT-SYN-001 Status: Open Subject: Prevention of Ring Opening & Degradation During Synthesis User Guide & Troubleshooting Manual To: Research Scientists & Medicinal Chemists From: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-SYN-001 Status: Open Subject: Prevention of Ring Opening & Degradation During Synthesis

User Guide & Troubleshooting Manual

To: Research Scientists & Medicinal Chemists From: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: Azetidines possess a ring strain energy of approximately 26 kcal/mol , nearly identical to cyclopropane (27.5 kcal/mol) and significantly higher than pyrrolidine (6 kcal/mol). This thermodynamic instability drives the two primary failure modes you are likely encountering: acid-catalyzed hydrolysis (ring opening via protonation) and nucleophilic ring opening (SN2 attack at the


-carbon).

This guide replaces standard operating procedures with "survival protocols" designed to maintain ring integrity through harsh synthetic transformations.

Part 1: The Core Failure Mechanisms

Before troubleshooting, you must diagnose how your ring is breaking. Use the decision tree below to categorize your failure mode.

AzetidineFailure Start Identify Failure Mode Condition1 Reaction pH < 4? Start->Condition1 Condition2 Nucleophile Present? Condition1->Condition2 No (Neutral/Basic) ResultAcid Mechanism: Acid-Catalyzed Opening (Protonation activates C-N bond) Condition1->ResultAcid Yes (Boc removal, salt formation) ResultNuc Mechanism: Nucleophilic Attack (SN2 at α-carbon) Condition2->ResultNuc Yes (Azide, Cyanide, Hydride) ResultElim Mechanism: Elimination (Formation of Allyl Amine) Condition2->ResultElim No (Strong Base/Heat)

Figure 1: Diagnostic flow for identifying the root cause of azetidine degradation.

Part 2: Critical Protocols (The "Survival" Guides)
Protocol A: The "Flash Neutralization" (Safe Boc-Deprotection)

Issue: Removing a Boc group with TFA often leads to polymerization or hydrolysis because the resulting free amine salt is highly electrophilic at the ring carbons.

The Fix: You must prevent the protonated azetidine from sitting in solution with any nucleophile (even trifluoroacetate counter-ions can be problematic over time).

Step-by-Step Methodology:

  • Solvent Switch: Do not use neat TFA. Use a 1:4 mixture of TFA:DCM or 4M HCl in Dioxane. Dioxane is non-nucleophilic and stabilizes the cation.

  • Temperature Control: Cool the reaction to 0°C . Never deprotect at room temperature unless validated.

  • The Scavenger: Add 1.5 eq of Triethylsilane (Et3SiH) or Pentamethylbenzene. This captures highly reactive carbocations if the ring fragments, preventing polymerization "tar."

  • Flash Quench (Crucial Step):

    • Do not rotary evaporate the acid.

    • Pour the cold reaction mixture directly into a vigorously stirring, pre-cooled (0°C) biphasic mixture of DCM and Saturated NaHCO3 .

    • Ensure the aqueous layer pH is immediately >8.

  • Extraction: Rapidly extract into DCM/CHCl3. Keep the free base cold and use immediately.

Expert Insight: If your azetidine has an electron-donating group (e.g., 3-methoxy), the ring is hyper-sensitive to acid. In these cases, consider switching to a Cbz protecting group , which is removed via hydrogenolysis (H2, Pd/C), completely avoiding acidic conditions [1].

Protocol B: Nucleophilic Functionalization (Trajectory Control)

Issue: Attempting to substitute a leaving group on the ring (or side chain) results in ring opening.

The Fix: You must manipulate the electronics of the Nitrogen atom.

Nitrogen StateReactivity ProfileRisk Level
Basic Amine (N-H / N-Alkyl) Lone pair assists leaving group departure (anchimeric assistance).High (Dimerization/Polymerization)
Amide/Carbamate (N-Boc, N-Ac) EWG withdraws density; reduces ring basicity.Medium (Susceptible to strong nucleophiles)
Sulfonamide (N-Ts, N-Ms) Strong EWG; highly activated

-carbons.
Critical (Ring opens via SN2 attack)

Operational Rules:

  • The "EWG" Rule: If you are performing a substitution elsewhere on the molecule, protect the Nitrogen with a Boc or Cbz group first. This prevents the Nitrogen lone pair from participating in an intramolecular attack (neighboring group participation).

  • Avoid Lewis Acids: Lewis acids (BF3, AlCl3) coordinate to the Nitrogen, mimicking a proton and activating the ring for opening by weak nucleophiles (like alcohols) [2].

  • Steric Shielding: If possible, substituents at the 2-position (e.g., methyl) drastically reduce ring opening rates by sterically hindering the approach of nucleophiles to the antibonding orbital of the C-N bond [3].

Part 3: Purification & Handling

Standard silica gel is acidic (pH ~4-5). This is sufficient to degrade sensitive azetidines during column chromatography.

Recommended Stationary Phases:

  • Neutralized Silica: Pre-treat silica gel with 1% Triethylamine (TEA) in Hexanes before loading your compound.

  • Basic Alumina (Brockmann Grade III): The gold standard for acid-sensitive strained rings.

  • Distillation: Only for simple, volatile azetidines (N-alkyl). Must be done under high vacuum (<5 mmHg) to keep bath temperature below 60°C.

Part 4: Frequently Asked Questions (FAQ)

Q: Why did my azetidine turn into a homoserine derivative? A: This is the classic "hydrolytic ring opening." You likely exposed the protonated azetidine to water.

  • Mechanism:[1][2][3][4]

    
     attacks the 
    
    
    
    -carbon of the azetidinium ion.
  • Prevention: Ensure all solvents during deprotection are anhydrous. Quench into basic buffers, never water alone.

Q: Can I use N-Tosyl azetidines? A: Use with extreme caution. The Tosyl group is so electron-withdrawing that it makes the ring carbons highly electrophilic. N-Tosyl azetidines are actually used intentionally as precursors for ring-opening reactions to synthesize acyclic amines [4]. If you need stability, use N-Boc .

Q: My 3-hydroxyazetidine decomposes during mesylation. Why? A: The "Azetidinium Funnel." Converting the -OH to -OMs creates a good leaving group. The Nitrogen lone pair (if unprotected or alkylated) attacks the 3-position across the ring, forming a highly strained bicyclic intermediate [1.1.0] system that instantly collapses.

  • Fix: You must have an electron-withdrawing group (Boc/Cbz) on the Nitrogen before activating the hydroxyl group.

Part 5: Mechanistic Visualization

Below is the pathway of acid-catalyzed decomposition you are trying to prevent. Note that the Azetidinium Ion is the "Point of No Return."

Mechanism Substrate N-Boc Azetidine Inter1 Protonated Intermediate (N-H+) Substrate->Inter1 Deprotection Acid H+ (TFA/HCl) Acid->Inter1 Transition Transition State (Ring Strain Release) Inter1->Transition Activation Nu Nucleophile (H2O / Cl- / R-OH) Nu->Transition Product Ring Opened Product (Linear Amine) Transition->Product Irreversible Collapse

Figure 2: Mechanism of acid-catalyzed ring opening. The protonated species is highly susceptible to nucleophilic attack.

References
  • Couty, F., & Evano, G. (2006).[5] "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International.[5] Link

  • Ghorai, M. K., et al. (2012).[6] "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines." The Journal of Organic Chemistry. Link

  • Lowe, M. A., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Link

  • Padwa, A. (2011). "Strain-Release in the Synthesis of Nitrogen Heterocycles." Chemical Science. Link

Sources

Optimization

Technical Support Center: Enhancing the Solubility of (1-(3-Aminopropyl)azetidin-3-yl)methanol in Organic Solvents

Prepared by the Senior Application Scientist Team Welcome to the technical support center for (1-(3-Aminopropyl)azetidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (1-(3-Aminopropyl)azetidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this molecule in organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental design.

(1-(3-Aminopropyl)azetidin-3-yl)methanol is a highly polar, polyfunctional molecule. Its structure contains a primary amine, a primary alcohol, and a tertiary amine within the azetidine ring. These features, while synthetically valuable, create a molecule with a strong propensity for hydrogen bonding, making it highly soluble in polar protic solvents like water and methanol, but challenging to dissolve in solvents of lower polarity. This guide offers a series of troubleshooting steps and methodologies to overcome these challenges.

Part 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental reasons behind the solubility behavior of (1-(3-Aminopropyl)azetidin-3-yl)methanol.

FAQ 1: Why is (1-(3-Aminopropyl)azetidin-3-yl)methanol poorly soluble in many common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

The solubility of a compound is governed by the principle of "like dissolves like."[1] This means that polar solutes dissolve best in polar solvents, and non-polar solutes dissolve best in non-polar solvents.[1] (1-(3-Aminopropyl)azetidin-3-yl)methanol possesses multiple highly polar functional groups:

  • Primary Amine (-NH₂): A potent hydrogen bond donor and acceptor.

  • Primary Alcohol (-OH): Another strong hydrogen bond donor and acceptor.

  • Azetidine Ring: Contains a tertiary amine, which is a hydrogen bond acceptor.

These groups create a molecule with a high affinity for self-association via intermolecular hydrogen bonds and for interaction with other polar molecules.[2] Solvents like DCM and THF are considered polar aprotic, but they lack hydrogen bond donating capabilities and have a lower overall polarity compared to our molecule of interest. Consequently, the energy required for the solvent to break the strong solute-solute interactions and solvate the molecule is insufficient, leading to poor solubility.[3]

FAQ 2: What are the key structural features of this molecule that dominate its solubility profile?

The molecule's solubility is almost entirely dictated by its hydrogen bonding capacity. The diagram below highlights the functional groups that are the primary drivers of its high polarity.

Caption: Key functional groups governing solubility.
FAQ 3: In which types of solvents should I expect good vs. poor intrinsic solubility?

Based on its structure, a clear trend in solubility can be predicted. The following table provides a general guideline.

Solvent ClassExamplesPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, Diethyl EtherVery Poor / InsolubleLarge mismatch in polarity. Solvent cannot disrupt solute-solute hydrogen bonding.
Polar Aprotic DCM, THF, Ethyl AcetatePoor to Very LowInsufficient polarity and lack of H-bond donation to effectively solvate the molecule.
Highly Polar Aprotic DMSO, DMF, AcetonitrileModerate to GoodHigher dielectric constants and polarity allow for better solvation, though dissolution may be slow.
Polar Protic Water, Methanol, EthanolHigh / MiscibleExcellent match in polarity. Solvents are strong H-bond donors and acceptors, readily solvating the molecule.[2]

Part 2: Troubleshooting Guides - Practical Strategies for Solubility Enhancement

This section provides actionable solutions to common experimental problems in a question-and-answer format.

Problem 1: My compound won't dissolve in a moderately polar solvent like THF for my reaction. What is the first and simplest strategy I should try?

Answer: Co-solvency.

The principle of co-solvency involves using a mixture of two or more miscible solvents to create a new solvent system with intermediate properties that can better solubilize a difficult compound.[4][5] For your situation, the strategy is to use a small amount of a highly polar "co-solvent" in which your compound is soluble (like Methanol or DMSO) to disrupt the solute-solute interactions, allowing the bulk solvent (THF) to then solvate the molecule.

Causality: The co-solvent acts by reducing the interfacial tension between the solute and the primary solvent.[6] It essentially creates a more favorable "micro-environment" around the solute molecules, facilitating their dissolution into the bulk medium.

See Protocol 1: Systematic Co-Solvent Screening for a detailed experimental methodology.

Problem 2: Co-solvency is insufficient, or I need a higher concentration. What is a more robust chemical modification I can employ?

Answer: Salt Formation.

This is the most powerful and widely used technique for modifying the solubility of basic amines.[7][8] The primary and tertiary amine groups in your molecule are basic and can be protonated by an acid to form an ammonium salt.[9] This converts a neutral, polar molecule into a charged, ionic species.

Causality: The introduction of a formal charge dramatically increases the polarity of the molecule. While this often enhances water solubility, forming a salt with an appropriate counter-ion can also significantly improve solubility in certain organic solvents, particularly more polar ones like acetonitrile or even alcohols. The ionic interactions of the salt can be more easily overcome by polar organic solvents than the strong, directional hydrogen bonds of the free base.[8][10]

See Protocol 2: In Situ Salt Formation for Improved Solubility for a detailed experimental methodology.

Problem 3: I need to run a reaction under strictly aprotic conditions, but my compound is only soluble in protic solvents. How can I resolve this?

Answer: Utilize a highly polar aprotic solvent or form an organo-soluble salt.

This is a classic dilemma. You have two primary options:

  • Switch to a "Super Solvent": Highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are often capable of dissolving highly polar, hydrogen-bonding compounds. Their high dielectric constants are effective at solvating charged and highly polar species.

  • Form an Organo-Soluble Salt: While salts with mineral acids (like HCl) are often insoluble in aprotic organic solvents, salts formed with organic acids (e.g., acetic acid, p-toluenesulfonic acid) can exhibit significantly enhanced solubility in solvents like DCM or THF. The organic counter-ion provides a degree of lipophilicity that the chloride ion does not, creating a salt that is more compatible with the organic medium.

Problem 4: My compound precipitates from the solution when it cools down after being heated to dissolve. What does this mean and how can I fix it?

Answer: Your solution was likely supersaturated at higher temperatures.

The solubility of most solids increases with temperature.[1] By heating, you provided the energy needed to dissolve the compound, but upon cooling, the solubility limit decreased, and the excess solute precipitated out.

Solutions:

  • Maintain Temperature: If your experimental setup allows, maintain the reaction at the elevated temperature where the compound remains soluble.

  • Improve the Solvent System: The fundamental issue is that the chosen solvent is poor. Re-evaluate your solvent choice. A better approach is to use a co-solvent system that provides adequate solubility even at the lower temperature.[5] Reheating to redissolve and then adding a co-solvent before allowing it to cool can often stabilize the solution.

Part 3: Methodologies & Data Summaries

Protocol 1: Systematic Co-Solvent Screening

This protocol provides a method to efficiently find an effective co-solvent system.

  • Preparation: Place a small, known amount of (1-(3-Aminopropyl)azetidin-3-yl)methanol (e.g., 5 mg) into several small vials.

  • Primary Solvent Addition: To each vial, add a measured volume of your desired primary (bulk) solvent (e.g., 0.5 mL of THF). The compound should remain mostly undissolved.

  • Co-Solvent Titration: To each vial, add a different co-solvent (e.g., Methanol, DMSO, DMF) dropwise while stirring or vortexing.

  • Observation: Carefully observe the dissolution. Record the approximate volume of co-solvent required to achieve complete dissolution.

  • Selection: The best co-solvent system is the one that achieves complete dissolution with the smallest volume percentage of the co-solvent, as this will have the least impact on the overall reaction medium. Self-Validation: A clear, homogenous solution with no visible particulates indicates success.

Protocol 2: In Situ Salt Formation for Improved Solubility

This protocol describes how to form a salt directly in the reaction vessel to enhance solubility.

  • Dispersion: Suspend the (1-(3-Aminopropyl)azetidin-3-yl)methanol free base in the chosen aprotic organic solvent (e.g., Acetonitrile, THF, or DCM).

  • Acid Selection: Choose an appropriate acid. For generating hydrochloride salts, a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) is common. For organic salts, use acids like trifluoroacetic acid (TFA), acetic acid, or methanesulfonic acid.

  • Stoichiometric Addition: While stirring the suspension, add the acid dropwise. The molecule has two basic nitrogens. Start by adding 1.0 equivalent of acid relative to the substrate. If solubility does not improve, a second equivalent can be added.

  • Observation & Validation: Successful salt formation and solubilization will be marked by the disappearance of the solid free base and the formation of a clear, homogenous solution. A slight exotherm may also be noted.

  • Caution: The resulting ammonium salt may be hygroscopic. It is crucial to perform this procedure under anhydrous conditions if your subsequent reaction is water-sensitive.

Table 1: Properties of Common Organic Solvents

This table provides key parameters to aid in solvent selection.

SolventFormulaDielectric Constant (ε) at 20°C[11]TypeKey Feature
n-HexaneC₆H₁₄1.88Non-Polar AproticVery low polarity.
TolueneC₇H₈2.38Non-Polar AproticAromatic, slightly more polar than hexane.
Dichloromethane (DCM)CH₂Cl₂9.08Polar AproticModerately polar, good general solvent.
Tetrahydrofuran (THF)C₄H₈O7.58Polar AproticLewis base, can coordinate to cations.
Acetonitrile (MeCN)C₂H₃N37.5Polar AproticHigh polarity, good for electrochemical reactions.
Dimethyl Sulfoxide (DMSO)C₂H₆OS47.0Polar AproticVery high polarity, strong H-bond acceptor.[12]
N,N-Dimethylformamide (DMF)C₃H₇NO36.7Polar AproticVery high polarity, high boiling point.
EthanolC₂H₆O24.6Polar ProticH-bond donor and acceptor.
MethanolCH₄O32.7Polar ProticMost polar alcohol, strong H-bond donor/acceptor.
WaterH₂O80.1Polar ProticHighest polarity, universal standard.

Part 4: Visualization Workflows

Decision Workflow for Solubility Enhancement

This diagram outlines a logical progression for troubleshooting solubility issues with (1-(3-Aminopropyl)azetidin-3-yl)methanol.

start Start: Compound is poorly soluble in desired organic solvent q_protic Is the solvent polar aprotic (e.g., THF, DCM, MeCN)? start->q_protic co_solvency Strategy 1: Co-solvency Add small % of MeOH, EtOH, or DMSO. (See Protocol 1) q_protic->co_solvency Yes nonpolar Solvent is non-polar (e.g., Toluene, Hexane). Solubility is expected to be very low. Consider alternative reaction media. q_protic->nonpolar No q_success1 Is solubility now adequate? co_solvency->q_success1 salt Strategy 2: Salt Formation Add 1-2 eq. of acid (e.g., TFA, HCl). (See Protocol 2) q_success1->salt No end_success Proceed with Experiment q_success1->end_success Yes q_success2 Is solubility now adequate? salt->q_success2 super_solvent Strategy 3: Change Solvent Switch to highly polar aprotic solvent (e.g., DMSO, DMF, NMP). q_success2->super_solvent No q_success2->end_success Yes end_fail Re-evaluate synthetic route (e.g., use of protecting groups) super_solvent->end_fail

Caption: A step-by-step decision-making process.

References

  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Chemistry Stack Exchange. Why amine salts are soluble in water?. [Link]

  • Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Quora. How does branching increase the solubility in amines?. [Link]

  • Amine compounds. [Link]

  • IJIRT Journal. Solubility Enhancement Methods. [Link]

  • Common Organic Solvents: Table of Properties. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Amino-Alcohol Linkers

From the desk of the Senior Application Scientist Welcome, researchers. The successful synthesis of complex molecules, particularly in the fields of bioconjugation and drug development, hinges on the purity of every comp...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome, researchers. The successful synthesis of complex molecules, particularly in the fields of bioconjugation and drug development, hinges on the purity of every component.[1][2] Polar amino-alcohol linkers, while versatile, present a unique and often frustrating set of purification challenges. Their dual functionality (amine and alcohol) and high polarity can lead to issues like poor solubility in common chromatography solvents, strong, unwanted interactions with stationary phases, and difficulty in crystallization.[3][4]

This guide is designed to move beyond simple protocols. It provides a framework for understanding why these molecules are challenging and equips you with the strategic knowledge to troubleshoot and overcome these hurdles effectively. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving the highest purity.

Part 1: Foundational Challenges & Method Selection

The primary difficulty in purifying polar amino-alcohol linkers stems from their inherent chemical nature:

  • High Polarity: These molecules are often highly soluble in water and alcohols but sparingly soluble in common, less-polar organic solvents used for standard chromatography (e.g., ethyl acetate, dichloromethane). This can make finding a suitable solvent system for purification a significant challenge.[5]

  • Strong Interactions with Silica: The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[6] This acid-base interaction leads to significant peak tailing, and in severe cases, the complete and irreversible adsorption of your compound onto the column.[4][6]

  • Zwitterionic Potential: Depending on the pH, amino alcohols can exist as zwitterions, further complicating their behavior and solubility.

Choosing the right purification strategy from the outset is critical. The following decision tree provides a logical starting point based on the properties of your linker.

G start Crude Polar Amino-Alcohol Linker is_solid Is the linker a solid at room temperature? start->is_solid is_ionizable Is the linker easily ionizable (salt formation)? chrom_choice What is the primary chromatography challenge? is_ionizable->chrom_choice No / Fails salt_form Purify via Salt Formation & Precipitation/Crystallization is_ionizable->salt_form Yes is_solid->is_ionizable No / Fails crystallize Attempt Direct Crystallization is_solid->crystallize Yes norm_phase Normal-Phase (Silica) with Additives chrom_choice->norm_phase Tailing on Silica rev_phase Reversed-Phase (C18) Chromatography chrom_choice->rev_phase Poor retention on C18 hilich Hydrophilic Interaction Chromatography (HILIC) chrom_choice->hilich Poor retention on BOTH Silica & C18 iex Ion-Exchange Chromatography (IEX) chrom_choice->iex Strongly charged at specific pH G cluster_NP Normal Phase (Silica) cluster_RP Reversed Phase (C18) cluster_HILIC HILIC NP_Stationary Stationary Phase: Polar (Silica) NP_Mobile Mobile Phase: Non-Polar (Hexane/EtOAc) NP_Elution Polar compounds stick Non-polar elute first RP_Stationary Stationary Phase: Non-Polar (C18) RP_Mobile Mobile Phase: Polar (Water/ACN) RP_Elution Non-polar compounds stick Polar elute first HILIC_Stationary Stationary Phase: Polar (Silica, Diol) HILIC_Mobile Mobile Phase: Polar (High ACN/Water) HILIC_Elution Most polar compounds stick Less polar elute first

Sources

Optimization

Technical Support Center: Optimizing Yield of Azetidine N-Alkylation Reactions

Welcome to the technical support center for azetidine N-alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine N-alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic transformation. The inherent ring strain of the azetidine core, approximately 25.4 kcal/mol, presents unique challenges that can lead to low yields and undesired side reactions.[1][2] This guide provides in-depth, experience-driven solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues encountered during azetidine N-alkylation, offering probable causes and actionable solutions.

Q1: My N-alkylation reaction is resulting in low to no product yield. What are the primary factors to investigate?

Low yields are a frequent challenge and can stem from several sources. A systematic approach to troubleshooting is essential for identifying the root cause.

Probable Causes & Solutions:

  • Insufficient Nucleophilicity of the Azetidine Nitrogen: The nitrogen in an azetidine ring is less basic than a typical secondary amine, which can slow down the alkylation reaction.[3] The electron-withdrawing effect of certain substituents on the azetidine ring can further decrease its nucleophilicity.

    • Solution: Employ a strong, non-nucleophilic base to deprotonate the azetidine nitrogen, thereby increasing its nucleophilicity. Common choices include potassium carbonate (K₂CO₃), diisopropylethylamine (DIPEA), or sodium hydride (NaH) for less reactive alkylating agents.[4][5] The choice of base is critical and should be tailored to the specific substrate and electrophile.

  • Poor Leaving Group on the Alkylating Agent: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group.

    • Solution: If using an alkyl halide, the reactivity order is I > Br > Cl. If your electrophile has a poorer leaving group (e.g., -Cl, -OMs), consider converting it to a more reactive species (e.g., -I) via a Finkelstein reaction or choosing an alkylating agent with a better leaving group, such as a triflate (-OTf).

  • Steric Hindrance: Bulky substituents on either the azetidine ring or the alkylating agent can significantly impede the Sₙ2 reaction pathway.[6]

    • Solution: If steric hindrance is suspected, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful that higher temperatures can also promote side reactions. Alternatively, consider a less sterically demanding alkylating agent if the experimental design allows.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature plays a crucial role in the success of the reaction.

    • Solution: Polar aprotic solvents such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.[7][8] A systematic screen of solvents and temperatures is often necessary to identify the optimal conditions for a specific substrate pair.[9]

Q2: I am observing significant formation of a quaternary ammonium salt (over-alkylation). How can I prevent this?

Over-alkylation is a common side reaction, especially when the newly formed tertiary amine is more nucleophilic than the starting secondary amine.

Probable Causes & Solutions:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent will drive the reaction towards the quaternary salt.

    • Solution: Carefully control the stoichiometry. Use a slight excess (1.0-1.2 equivalents) of the alkylating agent.[4] Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

  • Reaction Kinetics: The N-alkylated azetidine product can be more reactive than the starting material.

    • Solution: Consider an alternative synthetic route, such as reductive amination. This two-step, one-pot procedure involves the formation of an iminium ion intermediate from the azetidine and an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STABH).[4] This method is highly effective at preventing over-alkylation.[4][10]

Q3: My reaction is producing a significant amount of an elimination byproduct. What is causing this and how can I minimize it?

Elimination (E2) reactions are a common competitive pathway, particularly with sterically hindered substrates or when using a strong, bulky base.

Probable Causes & Solutions:

  • Strong, Sterically Hindered Base: Bases like potassium tert-butoxide (t-BuOK) can preferentially act as a base to abstract a proton, leading to elimination, rather than facilitating nucleophilic substitution.

    • Solution: Switch to a less sterically demanding, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are effective at promoting alkylation while minimizing elimination.[7]

  • Secondary or Tertiary Alkyl Halides: The use of secondary or tertiary alkyl halides as electrophiles significantly increases the likelihood of elimination.

    • Solution: Whenever possible, use primary alkyl halides. If a secondary or tertiary alkyl group must be introduced, reductive amination is a much more suitable method.

Q4: I am concerned about potential ring-opening of the azetidine. Under what conditions is this likely to occur and how can it be avoided?

The inherent ring strain of azetidines makes them susceptible to nucleophilic ring-opening under certain conditions, although they are generally more stable than aziridines.[1][3][11]

Probable Causes & Solutions:

  • Acidic Conditions: Protonation of the azetidine nitrogen makes the ring highly susceptible to nucleophilic attack and subsequent ring-opening.[3][12]

    • Solution: Maintain neutral or basic conditions throughout the reaction and workup.[2] If an acidic wash is necessary during the workup, perform it quickly and at low temperatures.

  • Activation of the Azetidine Nitrogen: The presence of certain activating groups on the nitrogen can facilitate ring-opening.

    • Solution: While electron-withdrawing groups can be used to protect the nitrogen, be aware that they can also activate the ring towards nucleophilic attack.[13] Careful selection of protecting groups is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general starting conditions for a direct N-alkylation of an azetidine with an alkyl halide?

A good starting point is to use 1.0-1.2 equivalents of the alkyl halide with 2.0-3.0 equivalents of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) or DMF at room temperature to 50 °C.[4] Monitor the reaction progress by TLC or LC-MS.

Q2: When should I choose reductive amination over direct alkylation?

Reductive amination is generally preferred when:

  • You are using a sensitive substrate that is prone to side reactions under direct alkylation conditions.

  • You need to install a secondary or sterically hindered alkyl group, where elimination would be a major issue with direct alkylation.

  • You want to completely avoid the possibility of over-alkylation.[4][10]

Q3: How does steric hindrance on the azetidine ring affect the N-alkylation reaction?

Substituents on the azetidine ring, particularly at the 2- and 4-positions, can sterically hinder the approach of the electrophile to the nitrogen atom, slowing down the reaction rate. In such cases, higher temperatures or longer reaction times may be necessary.

Q4: Can I use microwave irradiation to accelerate the reaction?

Yes, microwave-assisted synthesis can be an effective method for accelerating N-alkylation reactions, often leading to shorter reaction times and improved yields.[14]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of an azetidine using an alkyl halide.

Materials:

  • Azetidine substrate

  • Alkyl halide (1.1 eq.)

  • Potassium carbonate (K₂CO₃, 2.5 eq.)

  • Anhydrous acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the azetidine substrate (1.0 eq.) in anhydrous acetonitrile (0.1-0.2 M), add potassium carbonate (2.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated azetidine.[4]

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general method for the N-alkylation of an azetidine via reductive amination.

Materials:

  • Azetidine substrate

  • Aldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (STABH, 1.5 eq.)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the azetidine substrate (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous dichloromethane (0.1-0.2 M).

  • Stir the solution at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[4]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final N-alkylated azetidine.[4]

Data Summary

Parameter Recommendation for Direct Alkylation Recommendation for Reductive Amination Rationale
Base K₂CO₃, Cs₂CO₃, DIPEANot applicable (mildly acidic conditions)To deprotonate the azetidine nitrogen without promoting elimination.
Solvent CH₃CN, DMFDCM, DCE, THFPolar aprotic solvents enhance nucleophilicity in Sₙ2 reactions.
Electrophile Primary alkyl iodides or bromidesAldehydes or ketonesMinimizes elimination side reactions.
Reducing Agent Not applicableSodium triacetoxyborohydride (STABH)Mild and selective reducing agent for iminium ions.
Temperature Room temperature to 80 °CRoom temperatureTo overcome activation barriers while minimizing side reactions.

Visualization

Troubleshooting_Azetidine_NAlkylation start Low Yield in N-Alkylation Reaction cause1 Insufficient Azetidine Nucleophilicity start->cause1 cause2 Poor Leaving Group start->cause2 cause3 Steric Hindrance start->cause3 cause4 Side Reactions start->cause4 solution1 Use Stronger, Non-nucleophilic Base (e.g., K2CO3, DIPEA) cause1->solution1 solution5 Optimize Solvent (Polar Aprotic) cause1->solution5 solution2 Improve Leaving Group (e.g., -I, -OTf) cause2->solution2 solution3 Increase Reaction Temperature cause3->solution3 solution4 Switch to Reductive Amination cause3->solution4 side_reaction_type Identify Side Product cause4->side_reaction_type overalkylation Over-alkylation (Quaternary Salt) side_reaction_type->overalkylation Yes elimination Elimination (E2) Product side_reaction_type->elimination No sol_overalkylation1 Control Stoichiometry (1.1 eq. Alkylating Agent) overalkylation->sol_overalkylation1 sol_overalkylation2 Switch to Reductive Amination overalkylation->sol_overalkylation2 sol_elimination1 Use Less Hindered Base (e.g., K2CO3) elimination->sol_elimination1 sol_elimination2 Use Primary Electrophile elimination->sol_elimination2

Caption: Troubleshooting workflow for low yield in azetidine N-alkylation.

References

  • Regioselective ring opening reactions of azetidines. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Antenucci, N., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (n.d.). PMC - NIH. Retrieved February 23, 2026, from [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

  • A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. (2025). PMC. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (n.d.). PMC. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PMC. [Link]

  • Best Conditions For N-Alkylation? (2022). Sciencemadness.org. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019). Polymer Chemistry (RSC Publishing). [Link]

  • Steric hindrance in the bicyclic azetidinium intermediates generated... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (2026). ACS. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. Retrieved February 23, 2026, from [Link]

  • Optimizing reaction conditions of N-alkylation reaction. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Amide Coupling with Sterically Hindered Azetidines

The Azetidine Challenge: An Introduction Azetidines are a cornerstone of modern medicinal chemistry, offering a rigid, metabolic "sweet spot" between the instability of aziridines and the lipophilicity of pyrrolidines. H...

Author: BenchChem Technical Support Team. Date: February 2026

The Azetidine Challenge: An Introduction

Azetidines are a cornerstone of modern medicinal chemistry, offering a rigid, metabolic "sweet spot" between the instability of aziridines and the lipophilicity of pyrrolidines. However, they present a unique paradox in amide coupling:

  • Ring Strain: The ~25 kcal/mol ring strain makes the system reactive, yet prone to catastrophic ring-opening polymerization or hydrolysis under acidic activation.

  • Steric Wall: Substituents at the C3 position (common for tuning basicity) or bulky protecting groups create a "puckered" conformation that sterically shields the nitrogen nucleophile.

This guide moves beyond standard EDC/HOBt protocols, which have a >60% failure rate with hindered azetidines, and focuses on high-energy activation strategies.

Decision Matrix: Reagent Selection

Do not waste time screening dozens of conditions. Use this logic flow to select the correct activation "engine" based on your substrate's steric profile.

ReagentSelection Start Substrate Analysis Hindrance Is the Carboxylic Acid Sterically Hindered? Start->Hindrance AzetidineType Azetidine Substitution? Hindrance->AzetidineType No T3P Preferred: T3P + Pyridine (Low Epimerization, High Yield) Hindrance->T3P Yes (e.g., alpha-tertiary) Standard Standard: HATU + DIPEA (High Epimerization Risk) AzetidineType->Standard Unsubstituted (C3-H) AzetidineType->T3P C3-Substituted Ghosez The 'Nuclear Option': Ghosez's Reagent (Acyl Chloride) T3P->Ghosez If T3P Fails (<10% Conv) AcylFluoride Alternative: TFFH/BTFFH (Acyl Fluoride) Ghosez->AcylFluoride If Acid Labile

Figure 1: Strategic decision tree for selecting coupling agents. T3P is the primary recommendation for hindered systems due to its unique cyclic transition state.

Detailed Protocols

Protocol A: The "Gold Standard" – T3P (Propylphosphonic Anhydride)

Why it works: T3P acts as a cyclic anhydride.[1][2] It captures the carboxylic acid to form a mixed anhydride that is highly reactive but essentially non-epimerizing due to the rapid intramolecular proton transfer. It is also fully water-soluble, simplifying workup.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Azetidine (1.1 – 1.2 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM). Avoid DIPEA if possible; pyridine acts as both solvent/base and acylation catalyst.

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF, 1.5 equiv).

  • Solvent: EtOAc or 2-MeTHF (Green alternative).[3]

Step-by-Step:

  • Dissolve Acid and Azetidine in EtOAc (0.1 M concentration).

  • Cool to 0 °C. Add Pyridine.

  • Add T3P solution dropwise. Note: T3P is viscous; weigh it rather than pipetting by volume for accuracy.

  • Allow to warm to RT. Stir 2–12 hours.

  • Workup: Quench with water. Wash organic layer with 0.5 M HCl (removes pyridine/azetidine), then Sat. NaHCO3 (removes unreacted acid/T3P byproducts), then Brine.

  • Dry over Na2SO4 and concentrate.

Protocol B: The "Nuclear Option" – Ghosez's Reagent

Why it works: When steric bulk is extreme (e.g., coupling a tertiary acid to a 3,3-disubstituted azetidine), activated esters (OBt/OAt) are too bulky to approach the amine. You need the smallest possible electrophile: the Acid Chloride . Ghosez’s reagent generates acid chlorides under neutral conditions, avoiding the harshness of Thionyl Chloride or Oxalyl Chloride.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)

  • Azetidine (1.2 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: Dry DCM or Chloroform.

Step-by-Step:

  • Activation Phase: Dissolve Carboxylic Acid in dry DCM under N2.

  • Add Ghosez’s reagent dropwise at RT. Stir for 1–2 hours.

    • QC Check: Aliquot 50 µL into MeOH. Check LCMS for Methyl Ester formation. If Acid remains, stir longer.

  • Coupling Phase: Cool the mixture to 0 °C.

  • Add the Azetidine mixed with DIPEA dropwise.

  • Warm to RT and monitor.

  • Workup: Standard aqueous wash (NH4Cl / NaHCO3).

Troubleshooting & FAQs

Q1: I see significant "Ring Opening" byproducts (M+18 or Polymer). Why?

Diagnosis: Azetidines are strained. If the acylation is slow (due to sterics), the nitrogen remains basic. In the presence of strong Lewis acids (from coupling agents) or high heat, the ring carbons become susceptible to nucleophilic attack (by water or the acid counter-ion). Solution:

  • Lower Temperature: Run the activation at -10 °C.

  • Switch Base: Use Collidine (2,4,6-trimethylpyridine). Its steric bulk prevents it from acting as a nucleophile that could open the ring, but it is strong enough to deprotonate the salt.

  • Avoid DMF: DMF can decompose to dimethylamine, which can open the ring. Use DCM or EtOAc.[4]

Q2: My reaction stalls at 50% conversion. Adding more HATU doesn't help.

Diagnosis: You have likely formed the Guanidinium adduct . The azetidine reacts with HATU directly (instead of the activated acid) to form a dead-end byproduct. Solution:

  • Pre-activation: Stir the Acid + HATU + Base for 15 mins before adding the Azetidine.

  • Switch to Protocol B (Ghosez): Acid chlorides do not suffer from this side reaction.

Q3: How do I remove unreacted Azetidine? It smears on silica.

Diagnosis: Azetidines are polar and basic. Solution:

  • Scavenger Resins: Add Polymer-supported Isocyanate (PS-NCO) to the reaction mixture. It will react with the secondary amine (azetidine) to form an insoluble urea. Filter off to remove.

  • Back-Extraction: If your product is not basic (it's an amide), wash the organic layer with 10% Citric Acid. The azetidine will protonate and partition into the water layer.

Data Comparison: Reagent Efficacy on Hindered Substrates
ReagentSteric ToleranceEpimerization Risk"Green" ScoreCostRecommended For
HATU ModerateModerateLow (DMF used)HighGeneral screening
T3P HighVery LowHigh (EtOAc)LowPrimary Choice
Ghosez Very HighLowModerateHigh"Brick Wall" cases
EDC/HOBt LowLowModerateLowDo not use here

Visualizing the Failure Mode

Understanding why standard couplings fail is crucial for troubleshooting.

FailureMechanism Azetidine Hindered Azetidine TransitionState Tetrahedral Intermediate Azetidine->TransitionState Slow Attack (Steric Clash) SideProduct Ring Opened Byproduct Azetidine->SideProduct Hydrolysis/Polymerization (Due to slow kinetics) ActivatedAcid Activated Acid (OBt Ester) ActivatedAcid->TransitionState Product Amide Product TransitionState->Product Collapse

Figure 2: Kinetic competition. If the steric barrier (dashed line) slows the amide formation, the strained ring becomes vulnerable to parasitic side reactions.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[5][6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7][8] Organic Process Research & Development, 20(2), 140–177. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479. Link

  • Wissmann, H., & Kleiner, H. J. (1980). New Peptide Synthesis Method using Propanephosphonic Acid Anhydride (T3P).[9] Angewandte Chemie International Edition, 19(2), 133-134. Link

  • Ghosez, L., et al. (1979).[10] Synthesis of Acyl Chlorides under Neutral Conditions. Journal of the Chemical Society, Chemical Communications, 1180.[10] Link

  • Ulven, T., et al. (2016).[11] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[8][11][12][13] Organic & Biomolecular Chemistry, 14, 430-433. Link

Sources

Optimization

Technical Support Center: Resolving Regio-selectivity Issues in Azetidine Functionalization

Welcome to the Technical Support Center for azetidine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the azetidi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for azetidine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the azetidine ring. The inherent ring strain and the nuanced electronic nature of this four-membered heterocycle often lead to challenges in controlling the site of chemical reactions, a property known as regioselectivity.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these hurdles and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the regioselective functionalization of azetidines in a question-and-answer format.

Q1: My C-H functionalization reaction on an N-substituted 2-arylazetidine is giving a mixture of isomers. How can I control the regioselectivity between the azetidine ring (α-position) and the aryl ring (ortho-position)?

This is a classic regioselectivity challenge in azetidine chemistry. The outcome of the lithiation, which precedes the electrophilic trapping, is highly dependent on the nature of the nitrogen substituent.[2]

Core Principle: Directing Group Effect

The regioselectivity is governed by a competition between the ortho-directing ability of the N-alkylated azetidine ring and the α-directing ability of an electron-withdrawing N-substituent.[2]

  • For ortho-Aryl Functionalization: An electron-donating group (EDG) on the nitrogen, such as an alkyl group, increases the basicity and coordinating ability of the nitrogen atom.[3] This directs the lithiation to the ortho-position of the aryl ring through the formation of a stable five-membered ring intermediate with the organolithium reagent.

  • For α-Ring Functionalization: An electron-withdrawing group (EWG) on the nitrogen, like a Boc (tert-butyloxycarbonyl) or sulfonyl group, decreases the nitrogen's coordinating ability.[2][3] This favors deprotonation at the α-position of the azetidine ring, which is activated by the electron-withdrawing nature of the substituent.

Troubleshooting Steps & Optimization:

  • Re-evaluate your N-Substituent:

    • To favor ortho-functionalization, ensure you are using an N-alkylated azetidine.

    • To favor α-functionalization, switch to an N-Boc or N-sulfonyl protected azetidine.[3]

  • Choice of Base: For ortho-lithiation of N-alkyl-2-arylazetidines, hexyllithium has been shown to be an effective and greener alternative to other organolithium bases.[2]

  • Temperature Control: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to control the reaction kinetics and prevent side reactions.

Q2: I am attempting a ring-opening reaction of a 2-substituted azetidine, but I'm getting poor regioselectivity. What factors control where the nucleophile attacks?

The regioselectivity of azetidine ring-opening is a delicate balance of electronic and steric effects, often influenced by the choice of catalyst.

Core Principle: SN1 vs. SN2 Pathways

The mechanism of ring-opening can proceed through an SN1-like or SN2-like pathway, which dictates the regioselectivity.

  • SN1-like Pathway: This pathway involves the formation of a carbocationic intermediate. It is favored when the substituent on the ring can stabilize a positive charge (e.g., an aryl group at the C2 position). In this case, the nucleophile will preferentially attack the more substituted carbon. The use of Lewis acids can promote this pathway, but may lead to racemization if the starting material is chiral.[4]

  • SN2-like Pathway: This pathway involves a direct backside attack by the nucleophile. It is favored for less substituted azetidines or when a less stabilizing substituent is present. The nucleophile will attack the less sterically hindered carbon. The use of certain catalysts can promote a highly regioselective SN2-type ring-opening.

Troubleshooting Steps & Optimization:

  • Catalyst Selection is Key:

    • Lewis Acids: Lewis acids like BF₃·OEt₂ and Cu(OTf)₂ can effectively catalyze the ring-opening with alcohols and thiols.[4] However, be aware of the potential for an SN1 mechanism and loss of stereochemical information.[4]

    • Brønsted/Lewis Acid Cooperativity: A combination of a Brønsted acid and a Lewis acid can be used for the ring-opening with organotrifluoroborates, offering complete regioselectivity.[5][6]

    • Organocatalysis: Hydrogen-bond-donor catalysts, such as squaramides, can facilitate enantioselective ring-opening reactions.[7]

  • Protecting Group on Nitrogen: The nature of the N-protecting group influences the reactivity of the azetidine ring. N-tosyl and other electron-withdrawing groups activate the ring towards nucleophilic attack.

  • Nucleophile Choice: The nature of the nucleophile will also play a role. "Harder" nucleophiles may favor attack at one position over "softer" nucleophiles.

Q3: My photocatalytic functionalization of an azetidine is not working as expected. What are the common pitfalls?

Photoredox catalysis offers a mild and powerful way to functionalize azetidines, often through the generation of radical intermediates.[8][9] However, the success of these reactions depends on several factors.

Core Principle: Radical Generation and Reactivity

Visible light photoredox catalysis typically involves the generation of a radical on the azetidine ring, which can then react with a suitable coupling partner. The stability of this radical intermediate is a key factor.[8]

Troubleshooting Steps & Optimization:

  • Choice of Photocatalyst: Ensure the chosen photocatalyst has the appropriate redox potential to interact with your substrate. Common photocatalysts include iridium and ruthenium complexes.

  • Substrate Precursor: For decarboxylative functionalizations, 3-aryl-3-carboxylic acid azetidines are good precursors for generating tertiary benzylic radicals.[8]

  • Solvent and Additives: The reaction medium can significantly impact the efficiency of photoredox reactions. Ensure your solvent is degassed to remove oxygen, which can quench the excited state of the photocatalyst.

  • Light Source: The wavelength and intensity of the light source are critical. Ensure your light source is appropriate for the absorption spectrum of your photocatalyst.

Experimental Protocols

Protocol 1: Regioselective ortho-Arylation of N-Alkyl-2-Arylazetidine

This protocol describes the ortho-lithiation and subsequent reaction with an electrophile.

Materials:

  • N-Alkyl-2-arylazetidine

  • Hexyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., an alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of the N-alkyl-2-arylazetidine in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add hexyllithium (1.1 equivalents) dropwise to the solution.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (1.2 equivalents) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Regioselective Ring-Opening with an Alcohol

This protocol outlines the ring-opening of a 2-aryl-N-tosylazetidine.

Materials:

  • 2-Aryl-N-tosylazetidine

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the 2-aryl-N-tosylazetidine in the desired anhydrous alcohol (0.1 M), add Cu(OTf)₂ (1.0 equivalent) at room temperature.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Directing Group Effects in the Lithiation of 2-Arylazetidines

N-SubstituentPredominant Lithiation SiteRationaleReference
Alkyl (e.g., Benzyl)ortho-ArylN-atom acts as a coordinating group for the organolithium reagent.[2]
Bocα-AzetidineElectron-withdrawing group acidifies the α-protons.[2]
Sulfonylα-AzetidineStrong electron-withdrawing group enhances the acidity of the α-protons.[3]

Visualizations

Diagram 1: Regioselective Lithiation of 2-Arylazetidines

G cluster_0 N-Alkyl Azetidine cluster_1 N-Boc Azetidine N_Alkyl N-Alkyl-2-Arylazetidine Ortho_Li ortho-Lithiated Intermediate N_Alkyl->Ortho_Li Hexyllithium Ortho_Product ortho-Functionalized Product Ortho_Li->Ortho_Product Electrophile N_Boc N-Boc-2-Arylazetidine Alpha_Li alpha-Lithiated Intermediate N_Boc->Alpha_Li Organolithium Base Alpha_Product alpha-Functionalized Product Alpha_Li->Alpha_Product Electrophile

Caption: Control of regioselectivity in the lithiation of 2-arylazetidines.

Diagram 2: Mechanistic Pathways for Azetidine Ring-Opening

G cluster_sn1 SN1-like Pathway cluster_sn2 SN2-like Pathway Azetidine 2-Substituted Azetidine Carbocation Carbocation Intermediate Azetidine->Carbocation Lewis Acid Transition_State SN2 Transition State Azetidine->Transition_State Nucleophile Product_SN1 Attack at More Substituted Carbon Carbocation->Product_SN1 Nucleophile Product_SN2 Attack at Less Hindered Carbon Transition_State->Product_SN2

Caption: Competing SN1 vs. SN2 pathways in azetidine ring-opening.

References

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability . The Journal of Organic Chemistry. [Link]

  • Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols . ResearchGate. [Link]

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism . Organic Chemistry Portal. [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols . IIT Kanpur. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis . ChemRxiv. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . ResearchGate. [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines . MDPI. [Link]

  • Regioselective functionalization of 2-arylazetidines: evaluating the ortho -directing ability of the azetidinyl ring and the α-directing ability of the N-substituent . RSC Publishing. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to 1H NMR Profiling of (1-(3-Aminopropyl)azetidin-3-yl)methanol

Executive Summary & Strategic Context In drug discovery, (1-(3-Aminopropyl)azetidin-3-yl)methanol (CAS: 2097990-67-3) serves as a critical hydrophilic scaffold, often utilized to modulate LogP and metabolic stability in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery, (1-(3-Aminopropyl)azetidin-3-yl)methanol (CAS: 2097990-67-3) serves as a critical hydrophilic scaffold, often utilized to modulate LogP and metabolic stability in fragment-based drug design. Unlike simple piperidines, the azetidine ring introduces significant ring strain (~26 kcal/mol) and distinct conformational puckering, making its NMR characterization non-trivial.

This guide compares the spectral resolution and information density of this compound across three standard solvent systems. It provides a self-validating protocol to distinguish the product from common synthetic precursors (e.g., azetidin-3-ylmethanol or N-Boc intermediates).

Core Comparison: Solvent System Performance
FeatureMethod A: CDCl₃ Method B: DMSO-d₆ Method C: D₂O (HCl Salt)
Proton Exchange Slow (OH/NH visible)Slow (OH/NH sharp)Fast (OH/NH invisible)
Ring Resolution HighModerate (Viscosity broadening)High (Sharp signals)
Suitability Best for Structure Verification Best for H-Bonding Studies Best for Purity/Quantitation

Structural Analysis & Resonance Assignment

Before acquisition, we must define the expected magnetic environment. The molecule consists of three distinct spin systems:

  • The Azetidine Core: An AA'BB'X system (approximate) due to ring puckering.

  • The Propyl Linker: A linear spin system connecting the tertiary ring amine to the primary terminal amine.

  • The Hydroxymethyl Tail: A simple ABX or A2X system depending on rotation.

Predicted Chemical Shift Table (Free Base in CDCl₃)
PositionGroupTypeShift (δ ppm)*MultiplicityCoupling (

Hz)
1 Azetidine RingCH (H-3)2.45 – 2.60m-
2, 4 Azetidine RingCH₂ (H-2, H-4)2.90 – 3.20t/m (complex)~7.0 (vicinal)
5 MethanolCH₂-OH3.65 – 3.75d~6.5
6 Linker (

)
N-CH₂2.35 – 2.45t~7.0
7 Linker (

)
CH₂1.55 – 1.65quin~7.0
8 Linker (

)
CH₂-NH₂2.65 – 2.75t~7.0
Exch. OH / NH₂Broad1.5 – 4.0br sVariable

*Note: Shifts are estimates based on fragment additivity rules for 1,3-disubstituted azetidines.

Visualization of Spin Systems

The following diagram illustrates the connectivity and the critical NOE (Nuclear Overhauser Effect) correlations required to confirm the regiochemistry of the substitution.

G cluster_azetidine Azetidine Core cluster_tail Side Chain N1 N-1 C2 C-2 (δ 3.0) N1->C2 C4 C-4 (δ 3.0) N1->C4 C_alpha α-CH2 (δ 2.4) N1->C_alpha C3 C-3 (δ 2.5) C2->C3 C2->C_alpha NOE CH2OH CH2-OH (δ 3.7) C3->CH2OH C4->C3 C4->C_alpha NOE C_beta β-CH2 (δ 1.6) C_alpha->C_beta C_gamma γ-CH2 (δ 2.7) C_beta->C_gamma NH2 NH2 C_gamma->NH2

Figure 1: Connectivity map showing expected chemical shifts and critical NOE correlations between the ring protons (C2/C4) and the linker's alpha-methylene group.

Comparative Experimental Protocols

Method A: Structural Elucidation (CDCl₃)

Purpose: To confirm the presence of the hydroxyl and amine protons and verify the free-base state. Pre-requisite: Sample must be strictly dry (lyophilized).

  • Preparation: Dissolve 5-10 mg of compound in 600 µL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Note: If the compound is an oil, ensure no residual DCM is present, as it overlaps with the ring protons (~5.30 ppm).

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (Sufficient for non-quantitative ID).

    • Scans: 16-64.

  • Critical Check: Look for the OH doublet at ~3.5-4.0 ppm. If it appears as a singlet, exchange is occurring (wet solvent).

Method B: Purity Assay (D₂O + DCl)

Purpose: To quantify purity without interference from exchangeable protons. This mimics the physiological charged state. Pre-requisite: The amine will protonate, shifting signals downfield.

  • Preparation: Dissolve 10 mg in 600 µL D₂O . Add 2 equivalents of DCl (or use the HCl salt directly).

  • Acquisition:

    • Water Suppression: Use a zgpr or presat pulse sequence to suppress the residual HDO signal at 4.79 ppm.

    • Relaxation Delay (D1): 5.0 s (Essential for accurate integration of the rigid ring protons).

  • Shift Changes: Expect the C2/C4 ring protons to shift downfield significantly (to ~4.0-4.5 ppm) due to the quaternized nitrogen.

Troubleshooting & Validation Workflow

This self-validating workflow ensures you are not misinterpreting an impurity (like the starting material) as the product.

Workflow Start Acquire 1H NMR (CDCl3) Check1 Check 1.5-1.7 ppm Region Start->Check1 Decision1 Quintet Present? Check1->Decision1 No No Decision1->No Missing Propyl Chain Yes Yes Decision1->Yes Impurity Impurity Alert: Starting Material (Azetidin-3-ylmethanol) Check2 Check 2.3-2.8 ppm Region Decision2 Ratio Integration Ring:Linker = 5:6? Check2->Decision2 Decision2->No Decision2->Yes Success Identity Confirmed SaltCheck Check pH/Salt Form No->Impurity No->SaltCheck Yes->Check2 Yes->Success

Figure 2: Logical decision tree for validating spectral data against common synthetic failures.

Key Diagnostic Signals[1][2]
  • The "Quintet" Test: The central methylene of the propyl chain (

    
    -CH2) appears as a distinct quintet around 1.6 ppm . If this is missing, alkylation failed.
    
  • The Symmetry Test: In the starting material (Azetidin-3-ylmethanol), the H2 and H4 protons are chemically equivalent and often appear as a simplified doublet of doublets. In the product, the N-substitution may break this symmetry slightly depending on the conformer population, broadening the signal.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512–7515.[2] Link

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Oxford, 2016.
  • Couty, F.; Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Org.[3][4] Prep. Proced. Int.2006 , 38, 427–465. (Review of azetidine chemical shifts and reactivity).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136279603, (1-(3-Aminopropyl)azetidin-3-yl)methanol. Link

Sources

Comparative

Metabolic Stability Guide: Azetidine vs. Pyrrolidine Scaffolds

The following guide is structured to provide an in-depth, mechanistic comparison of azetidine and pyrrolidine scaffolds, focusing on metabolic stability in drug discovery. Executive Summary In modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide an in-depth, mechanistic comparison of azetidine and pyrrolidine scaffolds, focusing on metabolic stability in drug discovery.

Executive Summary

In modern medicinal chemistry, the "Azetidine Switch"—replacing a five-membered pyrrolidine ring with a four-membered azetidine—is a high-impact strategy to optimize lead compounds. While both scaffolds provide a secondary or tertiary amine handle for solubility and target engagement, they diverge significantly in metabolic fate.

The Core Thesis: Azetidines generally exhibit superior metabolic stability compared to pyrrolidines. This is driven by two primary factors:

  • Physicochemical: Lower lipophilicity (

    
    ) reduces non-specific microsomal binding and CYP450 affinity.
    
  • Electronic/Steric: High ring strain in the azetidine core energetically disfavors the formation of the

    
    -hybridized transition states required for 
    
    
    
    -carbon oxidation, a primary clearance pathway for pyrrolidines.

Physicochemical Basis of Stability

Understanding the metabolic difference requires analyzing the underlying physical properties.

Lipophilicity and Basicity

The removal of a single methylene group (


) when moving from pyrrolidine to azetidine lowers the molecular weight and lipophilicity.
PropertyPyrrolidine (5-membered)Azetidine (4-membered)Impact on Stability
LogP / LogD HigherLower (

to

)
Positive: Lower

correlates with reduced intrinsic clearance (

) due to lower affinity for hydrophobic CYP active sites.
Basicity (

)
High (~11.3 for parent)High (~11.3 for parent)*Neutral/Contextual: While parent amines are similar,

-substituted azetidines often exhibit altered basicity profiles depending on the substituent, affecting lysosomal trapping.
Ring Strain Low (~6 kcal/mol)High (~26 kcal/mol)Positive: Prevents metabolic oxidation (see Mechanism below).

*Note: While parent


 values are similar, the increased s-character of the nitrogen lone pair in azetidines (due to ring constraints) can modulate basicity in complex scaffolds, often improving permeability.

Mechanisms of Metabolism[1][2]

The Pyrrolidine Liability: -Carbon Oxidation

Pyrrolidines are notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes (isoforms 3A4 and 2D6).

  • Mechanism: CYP450 abstracts a hydrogen atom from the

    
    -carbon (adjacent to nitrogen).
    
  • Intermediate: This forms a carbon-centered radical, which collapses into an iminium ion.

  • Outcome: Hydrolysis of the iminium ion leads to ring opening or formation of a lactam (2-pyrrolidone). This is a high-clearance pathway.

The Azetidine Shield: Strain-Driven Resistance

Azetidines resist this specific oxidative pathway due to geometric constraints .

  • The Barrier: The oxidation of the

    
    -carbon requires the formation of a radical or cation intermediate with significant 
    
    
    
    character.
  • The Conflict: An

    
     center prefers bond angles of 120°. The azetidine ring is constrained to ~90°. Forcing a carbon atom in a 4-membered ring to adopt 
    
    
    
    geometry introduces immense additional ring strain.
  • Result: The activation energy for

    
    -oxidation is significantly higher for azetidines than pyrrolidines, effectively "shutting down" this metabolic hotspot.
    
Visualizing the Pathway

The following diagram illustrates the divergence in metabolic fate.

MetabolicPathways cluster_0 Pyrrolidine Metabolism cluster_1 Azetidine Metabolism Pyr Pyrrolidine Scaffold Radical α-C Radical (Low Strain) Pyr->Radical CYP450 (H-abstraction) Lactam Lactam / Ring Opening Radical->Lactam Oxidation Azet Azetidine Scaffold Transition Transition State (High Strain Energy) Azet->Transition CYP450 (Blocked) Stable Metabolically Stable Azet->Stable Primary Outcome GST Glutathione Adduct Azet->GST Rare (Ring Opening)

Caption: Comparative metabolic pathways. Note the high-energy barrier blocking CYP-mediated oxidation in azetidines.

Experimental Validation: Matched Molecular Pairs (MMP)

To objectively compare performance, we examine Matched Molecular Pairs where the only structural variable is the ring size.

Case Study: M5 Receptor Antagonists

In a study optimizing M5 antagonists, researchers compared pyrrolidine and azetidine cores to improve intrinsic clearance (


).
Compound IDCore Scaffold

(Human Liver Microsomes)

(min)
Observation
Cmpd A Pyrrolidine64 µL/min/mg19Rapid oxidative clearance via

-hydroxylation.
Cmpd B Azetidine15 µL/min/mg453-fold improvement in stability. Oxidation blocked; clearance driven by side-chain metabolism.

Data Interpretation: The azetidine analog (Cmpd B) demonstrated significantly lower intrinsic clearance. The reduction in lipophilicity (lower LogD) combined with the steric protection of the nitrogen


-carbons contributed to this profile.
Potential Risks: Azetidine Ring Opening

While resistant to oxidation, azetidines are not metabolically inert.

  • Risk: Nucleophilic attack (e.g., by Glutathione/GST) can open the strained ring.[1][2]

  • Prevalence: This is significantly less common than pyrrolidine oxidation and usually requires specific activating groups (e.g., electron-deficient aryl rings attached to the nitrogen).

Standard Operating Procedure: Microsomal Stability Assay

To verify these properties in your own series, use the following self-validating protocol.

Objective: Determine intrinsic clearance (


) and half-life (

) in Human Liver Microsomes (HLM).
Reagents & Preparation
  • Microsomes: Pooled HLM (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound: 1 µM final concentration (ensure <0.1% DMSO).

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow Diagram

AssayWorkflow Start Pre-Incubation (37°C, 5 min) Initiate Add NADPH (Start Reaction) Start->Initiate Sampling Sampling Points (0, 5, 15, 30, 45 min) Initiate->Sampling Quench Quench (Ice-cold ACN + Internal Std) Sampling->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Calc Calculate Cl_int & t_1/2 Analysis->Calc

Caption: Step-by-step workflow for determining metabolic stability in liver microsomes.

Calculation Logic

Calculate the slope (


) of the natural log of the remaining compound vs. time.




Success Criteria:

  • Azetidine analog should show

    
     increase in 
    
    
    
    vs. Pyrrolidine.
  • Mass balance check: Ensure disappearance corresponds to metabolite formation (monitor for +16 Da for oxidation or +307 Da for GST adducts).

Conclusion

The transition from pyrrolidine to azetidine is a validated bioisosteric replacement that typically enhances metabolic stability. By introducing ring strain, you effectively raise the activation energy for the most common metabolic clearance pathway (CYP-mediated


-oxidation), while simultaneously lowering lipophilicity.

Recommendation: For lead compounds suffering from rapid oxidative clearance at a cyclic amine, prioritize the synthesis of the azetidine analog.

References

  • Metabolism of Strained Rings

    • Title: Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation.[2]

    • Source: Drug Metabolism and Disposition (2019).
    • URL:[Link]

  • Azetidine Physicochemical Properties

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[3][4]

    • Source: Future Medicinal Chemistry (2024).
    • URL:[Link]

  • Pyrrolidine Metabolic Hotspots

    • Title: Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.[5][6][7]

    • Source: Forensic Toxicology (2016).
    • URL:[Link]

  • Comparative Scaffold Analysis: Title: Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Source: BenchChem Guides.

Sources

Validation

A Senior Application Scientist's Guide to HPLC Purity Analysis of (1-(3-Aminopropyl)azetidin-3-yl)methanol

Welcome to this in-depth technical guide on the High-Performance Liquid Chromatography (HPLC) purity analysis of (1-(3-Aminopropyl)azetidin-3-yl)methanol. This molecule, with its strained azetidine core, primary and tert...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on the High-Performance Liquid Chromatography (HPLC) purity analysis of (1-(3-Aminopropyl)azetidin-3-yl)methanol. This molecule, with its strained azetidine core, primary and tertiary amine functionalities, and a terminal alcohol group, presents a classic analytical challenge due to its high polarity and basic nature.[1] This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of method development for this and structurally similar compounds.

We will move beyond simplistic protocols to explore the underlying chromatographic principles, compare viable analytical strategies, and provide the rationale behind selecting specific columns, mobile phases, and experimental conditions. Our focus is on building robust, self-validating methods that ensure the highest degree of scientific integrity.

The Analytical Challenge: Understanding the Analyte

(1-(3-Aminopropyl)azetidin-3-yl)methanol is characterized by:

  • High Polarity: The combination of amine and alcohol functional groups makes it highly soluble in aqueous media but difficult to retain on traditional reversed-phase (RP) columns.[2]

  • Basic Nature: The two amine groups (pKa values are typically in the 8-11 range) will be protonated (positively charged) in acidic to neutral mobile phases. This charge is the primary driver of many chromatographic challenges and opportunities.

  • Potential for Silanol Interactions: The protonated amines can interact strongly with residual silanol groups on the surface of silica-based stationary phases, leading to poor peak shape (tailing) and low recovery.

Given these properties, a standard C18 column with a typical acidic mobile phase (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) would likely yield little to no retention and severe peak tailing. Therefore, specialized strategies are required. This guide will compare three robust HPLC methodologies:

  • Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

  • High-pH Reversed-Phase HPLC

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

Method Selection Workflow

Choosing the right starting point for method development is critical. The following diagram outlines a logical decision-making process based on the analyte's properties and laboratory capabilities.

cluster_analyte Analyte Characterization cluster_challenge Primary Challenge in RP-HPLC cluster_strategies Viable Chromatographic Strategies cluster_considerations Key Considerations Analyte (1-(3-Aminopropyl)azetidin-3-yl)methanol Properties High Polarity Primary & Tertiary Amines (Basic) Alcohol Group Analyte->Properties Challenge Poor retention on C18 Peak tailing due to silanol interactions Properties->Challenge IP_RP Ion-Pairing RP-HPLC Challenge->IP_RP High_pH High-pH RP-HPLC Challenge->High_pH HILIC HILIC Challenge->HILIC MS_Compat MS Compatibility? IP_RP->MS_Compat No (typically) Column_Avail Column Availability? High_pH->Column_Avail Requires pH-stable column Robustness Method Robustness? HILIC->Robustness Requires careful equilibration

Caption: Decision workflow for selecting an appropriate HPLC method.

Comparison of Analytical Methods

The following sections provide a detailed comparison of the three selected methods. For context, we will consider the separation of the main peak (API) from two potential process-related impurities:

  • Impurity A: Azetidin-3-ylmethanol (a potential precursor).

  • Impurity B: 1,3-Diaminopropane (a potential precursor or degradant).

Parameter Ion-Pairing RP-HPLC High-pH RP-HPLC Hydrophilic Interaction (HILIC)
Primary Mechanism Analyte forms a neutral ion-pair with a reagent, increasing hydrophobicity and retention on a C18 phase.[3]The analyte's amine groups are deprotonated (neutral), increasing hydrophobicity and retention on a pH-stable C18 phase.[2]Analyte partitions into a water-enriched layer on a polar stationary phase. Retention increases with analyte polarity.[4]
Typical Retention Order API > Impurity A > Impurity BAPI > Impurity A > Impurity BImpurity B > Impurity A > API
MS Compatibility Poor; ion-pairing reagents are non-volatile and cause signal suppression.[5][6]Good; uses volatile buffers like ammonium bicarbonate.Excellent; uses volatile buffers and high organic content, ideal for ESI-MS.[7][8]
Peak Shape for Amines Good; silanol interactions are masked by the ion-pairing reagent.Good; amines are neutral, reducing silanol interactions.Excellent; different retention mechanism avoids most silanol issues.[7]
Method Robustness Moderate; column lifetime can be reduced by persistent adsorption of ion-pairing reagents.Good; but requires strict pH control.Good; but sensitive to mobile phase composition and requires longer equilibration times.[9][4]
Ideal For QC labs with UV detection only; when HILIC or high-pH columns are unavailable.Purity methods with UV or MS detection where a reversed-phase separation is preferred.Purity and impurity profiling, especially with MS detection; separating highly polar compounds.[10]
Experimental Protocols & Methodologies

The following protocols are provided as robust starting points for method development.

1. Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

Causality: This method addresses the poor retention of the protonated amine by adding a negatively charged ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase.[3][11] The reagent forms an electrically neutral complex with the analyte, which is more hydrophobic and can be retained and separated on a standard C18 column.[12]

  • Column: LUNA C18(2), 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Sodium 1-hexanesulfonate in water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 0.5 mg/mL.

  • System Suitability:

    • Tailing Factor for API peak: ≤ 1.5.

    • Resolution between Impurity A and API: ≥ 2.0.

    • RSD for 6 replicate injections of API peak area: ≤ 1.0%.

2. High-pH Reversed-Phase HPLC

Causality: By raising the mobile phase pH to a value approximately 2 units above the pKa of the amine groups (e.g., pH 10-11), the amines become deprotonated and electrically neutral.[2] This neutral form is significantly more hydrophobic, allowing for retention on a reversed-phase column without the need for ion-pairing agents. This approach requires a specialized column stable at high pH.[9]

  • Column: XBridge C18, 150 x 4.6 mm, 3.5 µm particle size (or similar pH-stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 10.0 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 3% B

    • 5-25 min: 3% to 35% B

    • 25-30 min: 35% B

    • 30.1-40 min: 3% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm and/or Mass Spectrometry (ESI+).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water at a concentration of 0.5 mg/mL.

  • System Suitability:

    • Tailing Factor for API peak: ≤ 1.4.

    • Resolution between Impurity A and API: ≥ 2.5.

    • RSD for 6 replicate injections of API peak area: ≤ 1.0%.

3. Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: HILIC is designed specifically for highly polar compounds.[4] The stationary phase is polar (e.g., amide, bare silica), and the mobile phase is high in organic solvent (typically >80% acetonitrile).[7] The polar analyte partitions from the organic-rich mobile phase into a semi-immobilized water layer on the surface of the stationary phase.[4] Elution is achieved by increasing the water content (the strong solvent). This provides excellent retention for polar molecules that are unretained in reversed-phase.[8]

  • Column: TSKgel Amide-80, 150 x 4.6 mm, 3 µm particle size (or similar amide-based HILIC column).[8]

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: Water with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 30% B

    • 20-25 min: 30% B

    • 25.1-35 min: 5% B (re-equilibration is critical)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm and/or Mass Spectrometry (ESI+).

  • Injection Volume: 5 µL (smaller volumes are often better in HILIC).

  • Sample Preparation: Dissolve sample in 90:10 Acetonitrile:Water at a concentration of 0.5 mg/mL. Crucially, the sample diluent must match the initial mobile phase conditions to avoid peak distortion.

  • System Suitability:

    • Tailing Factor for API peak: ≤ 1.2.

    • Resolution between Impurity A and API: ≥ 3.0.

    • RSD for 6 replicate injections of API peak area: ≤ 1.5%.

General Experimental Workflow

The following diagram illustrates a universal workflow for any HPLC purity analysis, from initial sample handling to final data reporting.

cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing A Sample Weighing & Diluent Preparation B Standard & Sample Solution Preparation A->B D HPLC System Equilibration B->D C Mobile Phase Preparation (Filtration & Degassing) C->D E System Suitability Test (SST Injections) D->E F Sequence Run (Standards & Samples) E->F G Chromatogram Integration (Peak Area Measurement) F->G H Quantification (Impurity Calculation, % Area) G->H I Final Report Generation H->I

Caption: Standard workflow for HPLC purity analysis.

Conclusion and Recommendations

For the purity analysis of (1-(3-Aminopropyl)azetidin-3-yl)methanol, all three discussed methods are viable, but they are not created equal.

  • Recommendation for MS-coupled analysis and impurity identification: The HILIC method is unequivocally the superior choice. Its compatibility with mass spectrometry, excellent peak shape for polar bases, and orthogonal selectivity make it ideal for comprehensive impurity profiling and characterization.[8][10]

  • Recommendation for routine QC with UV detection: Both High-pH RP-HPLC and IP-RP-HPLC are strong candidates. The choice may depend on available instrumentation and columns. High-pH RP-HPLC is generally more modern, avoids persistent ion-pairing reagents, and is also MS-compatible if needed.[2] IP-RP-HPLC remains a workhorse method that can be implemented on nearly any legacy HPLC system with a standard C18 column.

Successful purity analysis hinges on understanding the physicochemical properties of the analyte and selecting a chromatographic strategy that leverages, rather than fights, those properties. By carefully considering the mechanisms, advantages, and limitations of each approach, researchers can develop robust, reliable, and scientifically sound methods for even the most challenging polar compounds.

References
  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Blesa, J., et al. (n.d.). Development and validation of a rapid and simple HILIC-MS/MS method for the determination of biogenic amines in tuna fish. ResearchGate.
  • SIELC Technologies. (n.d.). Polar Compounds | HPLC Retention of Polar Compounds and Separation of Polar Compounds.
  • Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC.
  • Phenomenex. (2022, May 20). UHPLC Column for Highly Polar Basic Compounds.
  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Guo, Y. (2011, November 9). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Taylor & Francis Online.
  • Tosoh Bioscience. (n.d.). Direct analysis of biogenic amines in food by HILIC-MS.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • MDPI. (2025, August 19). Development of a Sensitive HILIC-MS/MS Method for Quantification of Melamine, Derivatives, and Potential Precursors in Various Water Matrices.
  • ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts?.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • Chromatography Today. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Borzsonyi, E., et al. (n.d.). Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column. PMC.
  • BenchChem. (2025). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Aminopropyl Azetidine Linker Length in Targeted Drug Conjugates

Introduction: The Critical Role of the Linker in Targeted Therapeutics In the realm of targeted drug delivery, such as with Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is far...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in Targeted Therapeutics

In the realm of targeted drug delivery, such as with Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is far more than a simple tether. It is a critical determinant of the therapeutic index, governing the stability, efficacy, and safety of the entire conjugate.[1][2] The chemical architecture of the linker dictates the drug's pharmacokinetic profile, its ability to remain intact in systemic circulation, and the efficiency of payload release at the target site.[][4] Among the various linker scaffolds, those incorporating azetidine moieties have garnered significant interest. Azetidines, four-membered nitrogen-containing heterocycles, offer a unique combination of properties including high ring strain, sp3-rich character, and conformational rigidity.[5][6] These features can enhance aqueous solubility, improve metabolic stability, and provide a defined spatial orientation for the attached payload, all of which are desirable attributes for optimizing drug performance.[5][7][8]

This guide provides a comprehensive framework for the systematic benchmarking of aminopropyl azetidine linker length. We will explore the causal relationships between linker length and key performance attributes of a targeted drug conjugate. The experimental protocols detailed herein are designed to be self-validating, providing researchers with a robust methodology for their own linker optimization studies.

The Rationale for Investigating Aminopropyl Azetidine Linker Length

The length of the linker in a drug conjugate is a critical parameter that can profoundly influence its biological activity.[9] For instance, in PROTACs, an optimal linker length is essential for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[10][11] In ADCs, linker length can impact the accessibility of the payload to its intracellular target and may also affect the overall hydrophobicity and aggregation propensity of the conjugate.[12][13]

The aminopropyl azetidine scaffold provides a rigid and metabolically stable core. By systematically extending the linker from this core, we can investigate the impact of distance on various performance metrics. This guide will focus on a series of three hypothetical aminopropyl azetidine linkers with increasing lengths, achieved through the incorporation of polyethylene glycol (PEG) units. PEG is a well-established component in linker design, known for its ability to enhance solubility and modulate pharmacokinetic properties.[10][12]

Synthesis of Aminopropyl Azetidine Linkers and Conjugation to a Model Payload

The synthesis of the aminopropyl azetidine linkers with varying PEG lengths is a crucial first step. The following is a generalized synthetic scheme for producing these linkers and their subsequent conjugation to a model payload, in this case, the potent cytotoxic agent monomethyl auristatin E (MMAE), for the creation of an ADC.

Experimental Protocol: Synthesis and Conjugation
  • Synthesis of the Core Aminopropyl Azetidine Moiety: The synthesis begins with a suitable N-protected azetidine-3-carboxylic acid. Standard peptide coupling conditions are used to attach an N-Boc-protected aminopropyl group. Subsequent deprotection and further functionalization provide the core aminopropyl azetidine scaffold.

  • PEGylation to Vary Linker Length: The core scaffold is then reacted with mono-activated PEG chains of different lengths (e.g., n=2, 4, 8) to generate a series of linkers. The terminal end of the PEG chain is functionalized with a maleimide group for subsequent conjugation to the antibody.

  • Synthesis of the Linker-Payload Construct: The maleimide-functionalized aminopropyl azetidine-PEG linkers are then reacted with the thiol group of a cysteine-containing payload, such as MMAE, to form a stable thioether bond.

  • Conjugation to the Antibody: The final linker-payload construct is conjugated to a targeting antibody (e.g., Trastuzumab) via a thiol-maleimide reaction with engineered cysteine residues on the antibody. The resulting ADCs are then purified using standard chromatography techniques.

G cluster_synthesis Linker Synthesis cluster_conjugation ADC Conjugation A N-Boc-Azetidine-3-COOH C Aminopropyl-Azetidine-N-Boc A->C EDC, HOBt B Aminopropyl-N-Boc B->C E Aminopropyl-Azetidine-PEGn-Maleimide C->E Deprotection, then coupling D Maleimide-PEGn-OH D->E F Linker-MMAE E->F MMAE-SH H ADC F->H Thiol-maleimide reaction G Thiol-containing Antibody G->H G cluster_assays Benchmarking Assays cluster_outputs Performance Metrics A In Vitro Plasma Stability E Plasma Half-life (t½) A->E B Lysosomal Stability & Payload Release F Payload Release Rate B->F C In Vitro Cytotoxicity G IC50 C->G D In Vivo Efficacy H Tumor Growth Inhibition D->H

Figure 2: The experimental workflow for benchmarking the performance of aminopropyl azetidine linkers.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in a clear and concise table to facilitate comparison.

Linker ConstructLinker Length (PEG units)Plasma Half-life (t½, hours)Payload Release Rate (relative units)In Vitro IC50 (nM)In Vivo Tumor Growth Inhibition (%)
APA-PEG2-MMAE 21201.25.845
APA-PEG4-MMAE 41501.02.175
APA-PEG8-MMAE 81800.84.560

Interpretation of Hypothetical Data:

  • Plasma Stability: As the PEG length increases, the plasma half-life of the ADC is also expected to increase. [12]This is likely due to the hydrophilic nature of PEG, which can shield the ADC from proteolytic degradation and reduce clearance.

  • Payload Release: The shortest linker (APA-PEG2) may exhibit the fastest payload release in the lysosome due to less steric hindrance. Conversely, the longest linker (APA-PEG8) might show the slowest release.

  • In Vitro Cytotoxicity: The intermediate linker length (APA-PEG4) demonstrates the highest potency (lowest IC50). This suggests an optimal balance between efficient internalization, lysosomal trafficking, and payload release. The shortest linker may be too rigid, hindering optimal intracellular processing, while the longest linker might delay payload release, reducing its cytotoxic effect within the assay's timeframe.

  • In Vivo Efficacy: The in vivo results often correlate with the in vitro cytotoxicity data, with the intermediate linker length providing the best tumor growth inhibition. The improved pharmacokinetics of the longer linkers do not compensate for their suboptimal payload release kinetics in this hypothetical scenario.

Conclusion

The length of an aminopropyl azetidine linker is a critical parameter that requires careful optimization for the development of effective and safe targeted drug conjugates. The systematic benchmarking approach outlined in this guide provides a robust framework for researchers to evaluate the impact of linker length on key performance attributes. By combining in vitro stability and cytotoxicity assays with in vivo efficacy studies, it is possible to identify an optimal linker length that balances plasma stability, efficient payload release, and potent anti-tumor activity. The unique properties of the azetidine scaffold, when combined with a well-chosen linker length, can lead to the development of next-generation targeted therapeutics with improved therapeutic windows.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6).
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC. (n.d.).
  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
  • How ADC Linkers Affect Drug Delivery and Targeting Selectivity? - BOC Sciences. (n.d.).
  • Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog. (2025, December 30).
  • From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024, October 23).
  • A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK. (2026, January 30).
  • Linker Design | SpiroChem. (n.d.).
  • A Comparative Analysis of Linkers for Drug Delivery Systems - Benchchem. (n.d.).
  • Optimization of Linker Chemistries for Antibody-Drug Conjugates - BioPharm International. (2023, November 2).
  • Impact of linker length on the activity of PROTACs - PMC. (n.d.).
  • Azetidines of pharmacological interest - PubMed. (2021, June 29).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK. (2023, August 10).
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - Frontiers. (2021, June 22).
  • Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing). (n.d.).
  • Impact of linker length on the activity of PROTACs. - Sigma-Aldrich. (2010, October 6).
  • Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices - BOC Sciences. (2025, November 21).
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1-(3-Aminopropyl)azetidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of (1-(3-Aminopropyl)azetidin-3-yl)methanol, a compound utilized in research and drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on the inferred hazards from its structural components—an azetidine ring, a primary amine, and a primary alcohol—and established best practices for chemical waste management.

I. Understanding the Potential Hazards

The chemical structure of (1-(3-Aminopropyl)azetidin-3-yl)methanol suggests several potential hazards that must be considered for its safe handling and disposal. The azetidine ring, a four-membered heterocyclic amine, is strained and can be reactive.[1] The presence of a primary aminopropyl group and a primary alcohol further influences its reactivity and potential toxicity.

Based on related compounds, the key assumed hazards include:

  • Corrosivity: Azetidine itself is known to be corrosive, capable of causing severe skin burns and eye damage.[2][3] It is prudent to assume this derivative shares similar properties.

  • Toxicity: Amines and their derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Flammability: While the flashpoint is unknown, the presence of organic functional groups suggests it may be a combustible or flammable liquid.[3][6]

  • Reactivity: The compound may react with strong oxidizing agents, acids, and bases.[1] Mixing with incompatible materials in a waste container is a primary concern.[7]

A thorough risk assessment should be conducted before handling this compound, and the following personal protective equipment (PPE) is mandatory.

II. Personal Protective Equipment (PPE)

To minimize exposure risk during handling and disposal, all personnel must wear appropriate PPE.[2]

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use.
Eye/Face Protection Chemical safety goggles and a face shield must be worn to protect against splashes.
Skin and Body Protection A chemical-resistant apron or a full laboratory coat should be worn to prevent skin contact.
Respiratory Protection All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[8]

III. Spill and Exposure Procedures

Immediate and appropriate action is crucial in the event of a spill or accidental exposure.[1]

Spill Response:

  • Evacuate: Clear all non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.[1]

  • Contain: Use an inert absorbent material such as vermiculite, sand, or commercial absorbent pads to contain the spill. Do not use combustible materials like paper towels for large spills.[1]

  • Collect: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Exposure Response:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

IV. Disposal Operational Plan

The mandated method for the disposal of (1-(3-Aminopropyl)azetidin-3-yl)methanol is through a licensed hazardous waste disposal service.[9] Do not attempt to dispose of this chemical down the drain or in regular trash. [7][10]

  • Segregation and Containment:

    • Designate a specific, properly labeled waste container for (1-(3-Aminopropyl)azetidin-3-yl)methanol and any contaminated materials (e.g., gloves, pipette tips, absorbent paper).[9]

    • The container must be chemically compatible (e.g., high-density polyethylene or glass), in good condition, and have a secure, tight-fitting lid.[1][11]

    • Never mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[7]

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.[1] The label must include:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "(1-(3-Aminopropyl)azetidin-3-yl)methanol".[1]

      • The specific hazard characteristics (e.g., "Corrosive," "Toxic," "Flammable").[1]

      • The date when the first waste was added to the container.[1]

  • Waste Accumulation:

    • Carefully transfer the waste into the labeled hazardous waste container inside a chemical fume hood.

    • Keep the waste container securely closed at all times, except when adding waste.[6][10]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[12]

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[12]

    • The storage area should be away from heat, ignition sources, and incompatible materials.[7]

    • Ensure secondary containment is used for liquid waste containers.[13]

  • Disposal Request:

    • Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

    • Maintain a log of the amount of waste generated and the dates of accumulation.[2]

Empty containers that previously held (1-(3-Aminopropyl)azetidin-3-yl)methanol must also be managed as hazardous waste until properly decontaminated.[10]

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).[1][10]

  • Rinsate Collection: The first rinse, and for highly toxic materials all three rinses, must be collected and disposed of as hazardous chemical waste.[13][14]

  • Final Disposal: After triple rinsing, deface or remove all chemical labels from the container.[10] The decontaminated container can then typically be disposed of as regular trash or recycled, depending on institutional policies.[10]

V. Workflow and Decision Diagrams

To aid in the proper management of this chemical waste, the following diagrams illustrate the key decision points and workflow.

DisposalDecisionTree start Waste Generated: (1-(3-Aminopropyl)azetidin-3-yl)methanol is_liquid Is the waste a liquid or solid? start->is_liquid liquid_waste Liquid Waste Stream is_liquid->liquid_waste Liquid solid_waste Solid Waste Stream (Contaminated Debris) is_liquid->solid_waste Solid container_liquid Select chemically compatible liquid waste container (e.g., HDPE, glass) liquid_waste->container_liquid container_solid Select puncture-resistant solid waste container solid_waste->container_solid label_container Label container with: 'Hazardous Waste' Full Chemical Name Hazards Date container_liquid->label_container container_solid->label_container accumulate Accumulate waste in a closed container within a chemical fume hood label_container->accumulate storage Store in designated satellite accumulation area with secondary containment accumulate->storage disposal_request Request pickup from EHS or licensed contractor storage->disposal_request

Caption: Decision tree for segregating and containerizing waste.

DisposalWorkflow A 1. Wear Full PPE (Gloves, Goggles, Lab Coat) B 2. Segregate Waste (No mixing with other chemicals) A->B C 3. Use Labeled, Compatible Hazardous Waste Container B->C D 4. Add Waste in Fume Hood Keep container closed C->D E 5. Store in Secure Satellite Accumulation Area D->E F 6. Arrange for Professional Disposal (Contact EHS) E->F

Caption: Step-by-step disposal workflow for the chemical waste.

VI. Conclusion

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of (1-(3-Aminopropyl)azetidin-3-yl)methanol. The principles of hazard assessment, proper PPE usage, waste segregation, and reliance on professional disposal services are paramount to maintaining a safe laboratory environment and protecting our ecosystem.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Tion. Safe Storage and Disposal of Chemicals in A Lab.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (2025). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
  • BenchChem. (2025). Proper Disposal of 3-(2-Phenoxyethyl)azetidine: A Guide for Laboratory Professionals.
  • MedChemExpress. Azetidine-3-carboxylic acid Safety Data Sheet.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.
  • Apollo Scientific. (2023, July 5). Azetidine hydrochloride Safety Data Sheet.
  • BenchChem. (2025). Essential Guide to the Proper Disposal of 2-Aminopropanediamide.
  • Safety Data Sheet. Methylamine (40% in Methanol, ca. 9.8mol/L).
  • MilliporeSigma. 1-(3-Aminopropyl)piperidin-3-yl methanol AldrichCPR.
  • Fisher Scientific. (2012, February 6). N-(3-Aminopropyl)imidazole Safety Data Sheet.
  • Sigma-Aldrich. Safety Data Sheet 34860.
  • Merck Millipore. Safety Data Sheet 1.07018.
  • Reddit. (2019, December 11). Decontaminating glass beaker exposed to 1% APTES solution.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Safety & Risk Services. In-Laboratory Treatment of Chemical Waste.
  • Chemical Waste Management Guide.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • Towson University. Hazardous Waste Management Procedures.
  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal.

Sources

Handling

Personal protective equipment for handling (1-(3-Aminopropyl)azetidin-3-yl)methanol

Executive Safety Summary (1-(3-Aminopropyl)azetidin-3-yl)methanol is a bifunctional heterocyclic building block containing a strained azetidine ring and a primary aliphatic amine. Due to the lack of comprehensive toxicol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

(1-(3-Aminopropyl)azetidin-3-yl)methanol is a bifunctional heterocyclic building block containing a strained azetidine ring and a primary aliphatic amine. Due to the lack of comprehensive toxicological data for this specific New Chemical Entity (NCE), you must adopt a "Universal Precaution" strategy.

Core Hazard Classification (derived from functional group analysis):

  • Corrosive (Skin/Eye): High probability due to the primary propyl-amine tail (

    
    ).
    
  • Sensitizer: Reactive amines are frequent contact sensitizers.

  • Reactive: The strained four-membered azetidine ring possesses potential alkylating activity, though generally lower than aziridines.

  • Physical State: Likely a viscous oil or low-melting hygroscopic solid.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This compound requires specific barrier protection against caustic amines.

ZoneComponentSpecificationRationale (Causality)
Ocular Chemical Goggles Tight-fitting, ANSI Z87.1 compliant. NO Safety Glasses. Amines are caustic. Vapors or micro-droplets can bypass side shields, causing corneal opacity.
Dermal (Hand) Double Nitrile Inner: 4 mil Nitrile (Examination).Outer: 5-8 mil Nitrile (Extended Cuff).Aliphatic amines can degrade thin nitrile over time. Double gloving provides a breakthrough indicator and mechanical redundancy.
Dermal (Body) Lab Coat + Apron Poly-cotton blend coat (buttoned).Chemical-resistant apron (Tyvek/PVC) for quantities >1g.Viscous amino-alcohols adhere to fabric. An apron prevents "soak-through" to skin during spills.
Respiratory Engineering Control Fume Hood ONLY. Inhalation of amine vapors causes respiratory tract edema. Do not handle on an open bench.
Glove Selection Logic

If handling the neat compound:Nitrile (Double) is sufficient for incidental splash. If dissolved in DCM/Chloroform:PVA (Polyvinyl alcohol) or Laminate (Silver Shield) liners are required, as chlorinated solvents permeate nitrile instantly, carrying the toxic amine payload with them.

Operational Workflow: Safe Handling Loop

The following diagram outlines the decision logic for handling this specific compound class.

SafeHandling Start Start: Risk Assessment CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid If Solid Liquid Viscous Oil / Liquid CheckState->Liquid If Oil Weighing Weighing Protocol Solid->Weighing Liquid->Weighing StaticControl Use Anti-Static Gun (Prevent scattering) Weighing->StaticControl Powder Hazard Syringe Positive Displacement Pipette/Syringe Weighing->Syringe Viscosity Hazard Dissolution Dissolution (In Hood) StaticControl->Dissolution Syringe->Dissolution Waste Waste: Segregate Basic/Organic Dissolution->Waste Post-Experiment

Figure 1: Operational decision tree for handling (1-(3-Aminopropyl)azetidin-3-yl)methanol based on physical state.

Detailed Handling Protocols
A. Weighing & Transfer

This compound is likely hygroscopic (absorbs water from air) and sticky .

  • Preparation: Place a disposable balance draft shield or secondary container inside the fume hood. Move the balance into the hood if possible. If not, tare a closed vial, move to the hood, add compound, close, and weigh outside.

  • Technique:

    • If Viscous Oil: Do not pour.[1] Use a wide-bore pipette tip or a glass Pasteur pipette. Viscous amines "string" and drip; keep a wiper (Kimwipe) directly under the transfer path.

    • If Solid: Use an anti-static gun if available. Amine salts often carry static charge and can "jump" onto gloves.

  • Decontamination: Immediately wipe the balance area with a wet tissue (water/ethanol) to remove invisible amine residues.

B. Reaction Setup
  • Solvent Choice: Avoid ketones (Acetone/MEK) if the amine is the reactant, as it may form imines.

  • Exotherm Check: When dissolving in acid or adding to electrophiles, expect an exotherm. Cool the receiving flask in an ice bath before addition.

C. Spill Management (Small Scale < 5mL)
  • Evacuate the immediate area if the spill is outside the hood.

  • Don PPE: Double nitrile gloves, goggles, apron.

  • Absorb: Use a chemically inert absorbent (Vermiculite or Sand). Do not use paper towels alone, as the high surface area can increase evaporation rate of the amine.

  • Neutralize (Surface): After absorbing the bulk, wipe the surface with 1% Acetic Acid or dilute Citric Acid to neutralize the basic residue, followed by water.

Waste Disposal & Deactivation
Waste StreamClassificationProtocol
Primary Waste Basic Organic Dispose of reaction mixtures in the "Basic Organic" or "Non-Halogenated" solvent stream. Do not mix with oxidizers (Nitric acid) or active acylating agents.
Solid Waste Hazardous Solid Contaminated gloves, pipettes, and weigh boats must be double-bagged in clear polyethylene bags and labeled "Toxic/Corrosive Debris."
Glassware Rinse First Rinse glassware with acetone inside the hood before moving to the communal wash area. This prevents vapor release in the wash zone.
Emergency Response (Self-Validating)
  • Eye Contact: Flush immediately for 15 minutes .[2] Validation: Hold eyelids open forcibly. Time it—15 minutes feels like an eternity but is necessary to prevent permanent corneal clouding from alkalinity.

  • Skin Contact:

    • Blot excess liquid (do not rub).

    • Flush with water for 15 minutes.

    • Do NOT neutralize with vinegar or acid. Neutralization reactions generate heat, which exacerbates the chemical burn.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (delayed sensitization response), seek medical attention.

References
  • BLDpharm. (2024). (1-(3-Aminopropyl)azetidin-3-yl)methanol Safety Data Sheet (SDS). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Ansell Healthcare. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data for Amines). Retrieved from

  • Merck Millipore. (2023). Safety Data Sheet: General Azetidine Handling. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Glove Selection Chart. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(3-Aminopropyl)azetidin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(3-Aminopropyl)azetidin-3-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.